1-(1-Hydroxy-1-methylethyl)cyclopentanol
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
1-(2-hydroxypropan-2-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2,9)8(10)5-3-4-6-8/h9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPFIPJASXNDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCCC1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295491 | |
| Record name | 1-(2-hydroxypropan-2-yl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5607-45-4, 56517-33-0 | |
| Record name | NSC102317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxypropan-2-yl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1-hydroxy-1-methylethyl)cyclopentanol, a tertiary diol with potential applications in medicinal chemistry and materials science. This document details a viable synthetic route, outlines key experimental procedures, and presents expected characterization data.
Introduction
This compound (CAS No. 5607-45-4) is a di-tertiary alcohol. The presence of two hydroxyl groups and a compact cyclic structure imparts specific stereochemical and electronic properties that are of interest in the design of novel molecular scaffolds. This guide outlines a robust laboratory-scale synthesis and the analytical methods required to confirm the identity and purity of the final product.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the target molecule, there are two primary retrosynthetic pathways:
-
Route A: Reaction of methylmagnesium bromide with cyclopentanone, followed by the addition of a second equivalent of methylmagnesium bromide to the intermediate hemiketal. However, a more common and controlled approach involves the reaction of a methyl Grignard reagent with a precursor that already contains the cyclopentanol moiety.
-
Route B: Reaction of a cyclopentyl Grignard reagent with acetone. This is generally not the preferred route due to the potential for self-condensation of acetone and the challenges in preparing and handling cyclopentylmagnesium bromide.
-
Preferred Route: A more practical approach involves the reaction of methylmagnesium bromide with cyclopentanone. This reaction proceeds through a nucleophilic attack of the methyl anion from the Grignard reagent on the electrophilic carbonyl carbon of cyclopentanone, followed by protonation during aqueous workup to yield the tertiary alcohol. To obtain the target diol, a subsequent reaction is implied, which is the addition of another methyl Grignard equivalent to an ester of a cyclopentane carboxylic acid, or more simply, the reaction of a methyl Grignard reagent with a cyclic ketone that can be opened to reveal the desired structure.
A highly effective and straightforward synthesis involves the Grignard reaction between cyclopentanone and two equivalents of methylmagnesium bromide. The first equivalent adds to the carbonyl to form 1-methylcyclopentanol, and under appropriate conditions, a second addition is not feasible. A more logical approach is the reaction of methyl 1-hydroxycyclopentanecarboxylate with an excess of methylmagnesium bromide. However, for simplicity and based on common laboratory practices, the reaction of cyclopentanone with methylmagnesium bromide to form 1-methylcyclopentanol is a key step, and further elaboration would be needed.
A plausible and direct synthesis is the reaction of cyclopentanone with the Grignard reagent derived from 2-bromo-2-propanol, after protection of the hydroxyl group. A simpler and more direct method is the reaction of cyclopentanone with methylmagnesium bromide.
Given the structure of the target molecule, the most common and logical synthesis is the reaction of a suitable Grignard reagent with a ketone. The reaction of methylmagnesium bromide with cyclopentanone is a well-established method for forming a tertiary alcohol on a cyclopentane ring.
Experimental Protocol: Grignard Reaction of Cyclopentanone with Methylmagnesium Bromide
This protocol is a representative procedure based on standard Grignard reaction methodologies.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromomethane (or methyl iodide)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to exclude moisture.
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
A solution of bromomethane in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount of the bromomethane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing.
-
The remaining bromomethane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Reaction with Cyclopentanone:
-
A solution of cyclopentanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield this compound.
-
Characterization of this compound
The identity and purity of the synthesized compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Colorless liquid or low melting solid | |
| Boiling Point | 234.1 °C at 760 mmHg | [1] |
| Density | 1.097 g/cm³ | [1] |
| Flash Point | 105.8 °C | [1] |
| CAS Number | 5607-45-4 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
Singlet (6H): Around δ 1.2 ppm, corresponding to the two equivalent methyl groups.
-
Multiplet (8H): In the range of δ 1.5-1.8 ppm, attributed to the four methylene groups of the cyclopentane ring.
-
Two Broad Singlets (2H): Corresponding to the two hydroxyl protons. The chemical shift of these signals is concentration-dependent and they are D₂O exchangeable.
¹³C NMR Spectroscopy (Predicted):
-
Quaternary Carbon: Signal for the carbon atom of the cyclopentane ring bonded to the hydroxyl group and the methylethyl group.
-
Quaternary Carbon: Signal for the carbon atom of the methylethyl group bonded to the hydroxyl group and two methyl groups.
-
Methyl Carbons: A signal for the two equivalent methyl groups.
-
Methylene Carbons: Two or three distinct signals for the methylene carbons of the cyclopentane ring, depending on their magnetic equivalence.
Infrared (IR) Spectroscopy (Predicted):
-
Broad O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the alkyl groups.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region corresponding to the C-O single bonds of the tertiary alcohols.
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 144.
-
Fragment Ions: A prominent peak corresponding to the loss of a methyl group (M-15) at m/z = 129. Another significant fragment would be the loss of water (M-18) at m/z = 126. A base peak might be observed corresponding to the stable tertiary carbocation formed after the loss of a methyl and a water molecule or other fragmentation pathways.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Process
Caption: Logical workflow for the characterization of the synthesized product.
References
Spectroscopic Profile of 1-(1-Hydroxy-1-methylethyl)cyclopentanol: A Technical Guide
For Immediate Release
Chemical Structure and Properties
-
IUPAC Name: 1-(1-Hydroxy-1-methylethyl)cyclopentanol
-
Synonyms: 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol
-
Molecular Formula: C₈H₁₆O₂[2]
-
Molecular Weight: 144.21 g/mol [2]
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and carbon skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.25 | Singlet | 6H | 2 x -CH₃ (isopropyl group) |
| ~ 1.60 - 1.80 | Multiplet | 8H | 4 x -CH₂- (cyclopentyl ring) |
| ~ 2.0 - 3.0 (broad) | Singlet | 2H | 2 x -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 24.0 | -CH₂- (C3, C4 of cyclopentyl ring) |
| ~ 28.0 | -CH₃ (isopropyl group) |
| ~ 38.0 | -CH₂- (C2, C5 of cyclopentyl ring) |
| ~ 72.0 | Quaternary Carbon (isopropyl group) |
| ~ 80.0 | Quaternary Carbon (cyclopentyl ring) |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (H-bonded) |
| 2970 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1450 | Medium | C-H bend (alkane) |
| 1385 - 1365 | Medium | C-H bend (gem-dimethyl) |
| 1200 - 1100 | Strong | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z Ratio | Relative Intensity | Assignment |
| 144 | Low to absent | [M]⁺ (Molecular ion) |
| 129 | Moderate | [M - CH₃]⁺ |
| 126 | Moderate | [M - H₂O]⁺ |
| 111 | Moderate to High | [M - H₂O - CH₃]⁺ |
| 85 | High | [C₅H₉O]⁺ (cleavage of the C-C bond between the two quaternary carbons) |
| 59 | High | [C₃H₇O]⁺ (cleavage of the C-C bond between the two quaternary carbons) |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for a tertiary diol like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is converted to a transmittance or absorbance spectrum via a Fourier transform.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is plotted as relative intensity versus m/z.
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for scientists and researchers engaged in the study and application of this compound. The provided predicted data and experimental protocols offer a comprehensive starting point for its spectroscopic characterization.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Hydroxy-1-methylethyl)cyclopentanol, a tertiary diol, presents a unique molecular architecture with potential applications in various fields of chemical synthesis and material science. Its structure, featuring a cyclopentane ring substituted with a hydroxyl group and a 2-hydroxypropan-2-yl group, imparts specific physical and chemical characteristics that are crucial for its handling, reactivity, and potential applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 5607-45-4[1] |
| Molecular Formula | C₈H₁₆O₂[1] |
| Molecular Weight | 144.214 g/mol [1] |
| Canonical SMILES | CC(C)(O)C1(O)CCCC1 |
| Synonyms | 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol, NSC 102317[1] |
Physical Properties
A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are computed predictions and should be considered as such.
| Property | Value | Source |
| Melting Point | Not available | [2] |
| Boiling Point | 234.1 °C at 760 mmHg[1][2] | Experimental |
| Density | 1.097 g/cm³[1][2] | Experimental |
| Vapor Pressure | 0.00995 mmHg at 25°C | Computed |
| Flash Point | 105.8 °C | Computed |
| Solubility | No specific data available. Expected to be soluble in polar organic solvents. | Inferred |
| XLogP3 | 0.6 | Computed[1] |
| Hydrogen Bond Donor Count | 2[1] | Computed |
| Hydrogen Bond Acceptor Count | 2[1] | Computed |
Chemical and Spectroscopic Properties
| Property | Description |
| Reactivity | The presence of two tertiary hydroxyl groups suggests that the compound can undergo reactions typical of alcohols, such as dehydration, oxidation (under harsh conditions), and etherification. The steric hindrance around the hydroxyl groups may influence their reactivity. |
| Stability | The compound is expected to be stable under standard laboratory conditions. |
| ¹H NMR Spectrum | Data not available. |
| ¹³C NMR Spectrum | Data not available. |
| Infrared (IR) Spectrum | Data not available. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to O-H stretching is expected. |
| Mass Spectrum | Data not available. |
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. A detailed experimental protocol based on this method is provided below.
Reaction: The reaction of the Grignard reagent, 2-propylmagnesium chloride (prepared from 2-chloropropane and magnesium), with cyclopentanone, followed by acidic workup, would yield the target compound. An alternative Grignard reagent for this synthesis is methylmagnesium bromide reacting with 1-hydroxycyclopentanecarbonitrile.
Materials:
-
Cyclopentanone
-
2-Chloropropane (or a suitable precursor for the Grignard reagent)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 2-chloropropane in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-chloropropane solution to the magnesium turnings. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, add the remaining 2-chloropropane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of cyclopentanone in anhydrous diethyl ether or THF.
-
Add the cyclopentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Synthesis Workflow
The logical workflow for the synthesis of this compound via the Grignard reaction is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or any associated signaling pathways of this compound. Extensive searches of chemical and biological databases have not yielded any relevant data. Therefore, a diagram of signaling pathways cannot be provided.
Safety Information
Conclusion
This compound is a tertiary diol with defined physical properties such as a boiling point of 234.1 °C and a density of 1.097 g/cm³. While a probable synthetic route via the Grignard reaction is outlined, detailed experimental spectroscopic data and a measured melting point are not currently available in the public domain. Furthermore, there is no information on its biological activity. This technical guide serves as a foundational resource for researchers and professionals, summarizing the existing knowledge and highlighting the areas where further investigation is required to fully characterize this compound.
References
Technical Guide: 1-(1-Hydroxy-1-methylethyl)cyclopentanol (CAS 5607-45-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Hydroxy-1-methylethyl)cyclopentanol, with a CAS registry number of 5607-45-4, is a di-tertiary alcohol. Its structure, featuring a cyclopentanol ring substituted with a 1-hydroxy-1-methylethyl group, suggests its potential utility as a building block in organic synthesis. This document provides a comprehensive overview of its known properties, a proposed synthetic pathway, and safety considerations. Due to the limited availability of public experimental data, some of the presented information is based on computational predictions and analogous chemical principles.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note the distinction between experimentally determined and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Density | 1.097 g/cm³ | [1] |
| Boiling Point | 234.1 °C at 760 mmHg | [1][2] |
| Melting Point | Not available | [1][2] |
| Flash Point | 105.8 °C | |
| Solubility | No experimental data available. Expected to have some solubility in polar organic solvents. | |
| XLogP3 (Predicted) | 0.6 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Spectroscopic Data
Synthesis and Purification
A plausible and common method for the synthesis of this compound is through the Grignard reaction. This involves the reaction of cyclopentanone with a methylmagnesium halide (e.g., methylmagnesium bromide), followed by the addition of acetone.
Proposed Synthetic Workflow
Caption: Proposed Grignard reaction workflow for the synthesis of the target compound.
Hypothetical Experimental Protocol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Methyl bromide or methyl iodide
-
Cyclopentanone
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining methyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
First Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise with stirring. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 1 hour.
-
Second Nucleophilic Addition: Again, cool the reaction mixture to 0 °C. Add a solution of acetone in anhydrous diethyl ether dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Workup and Isolation: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Applications in Drug Development and Research
The di-tertiary alcohol functionality of this compound makes it a potential precursor for the synthesis of more complex molecules. Tertiary alcohols are common motifs in pharmacologically active compounds and can influence properties such as metabolic stability and solubility. This compound could serve as a starting material or intermediate in the synthesis of novel small molecules for screening in drug discovery programs.
Safety and Handling
No specific toxicological data for this compound is available. However, based on its chemical structure as an alcohol, general laboratory safety precautions should be followed. It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a chemical compound with potential applications in organic synthesis. While its basic physicochemical properties are known, there is a significant lack of publicly available experimental data, including its melting point, solubility, and spectroscopic characteristics. The proposed synthetic protocol offers a viable route for its preparation in a laboratory setting. Further research is required to fully characterize this compound and explore its potential applications in drug development and other areas of chemical research.
References
An In-Depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction remains a cornerstone of organic synthesis, prized for its efficacy in forming carbon-carbon bonds. This technical guide provides a comprehensive examination of the Grignard reaction mechanism as it applies to the synthesis of the tertiary alcohol 1-(1-Hydroxy-1-methylethyl)cyclopentanol. This compound serves as a valuable building block in medicinal chemistry and materials science. This document will detail the underlying mechanistic principles, provide generalized experimental protocols, and present relevant data for the synthesis of this target molecule, primarily through the reaction of a cyclopentanecarboxylic acid ester with an excess of a methyl Grignard reagent.
Introduction to the Grignard Reaction
Discovered by Victor Grignard in 1900, the Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl. This versatility allows for the synthesis of primary, secondary, and tertiary alcohols from various carbonyl compounds.
For the synthesis of tertiary alcohols, such as this compound, two primary carbonyl-containing starting materials can be considered: ketones and esters. The reaction of a Grignard reagent with a ketone yields a tertiary alcohol in a single nucleophilic addition step.[1][2] In contrast, the reaction with an ester involves a two-step addition process to produce a tertiary alcohol.[3][4]
Mechanistic Pathways to this compound
The most direct and common synthetic route to this compound via a Grignard reaction involves the use of a cyclopentanecarboxylic acid ester, such as methyl cyclopentanecarboxylate, and an excess of a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). The use of at least two equivalents of the Grignard reagent is crucial as the reaction proceeds through a ketone intermediate.[3]
Reaction of Methyl Cyclopentanecarboxylate with Excess Methylmagnesium Bromide
This pathway involves a sequential nucleophilic acyl substitution followed by a nucleophilic addition.
Step 1: First Nucleophilic Addition (Nucleophilic Acyl Substitution)
The first equivalent of the methylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl cyclopentanecarboxylate. This breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.[1]
Step 2: Elimination of the Alkoxide
The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the elimination of the methoxide group (⁻OCH₃), a reasonably good leaving group, to form an intermediate ketone, 1-acetylcyclopentane.[1]
Step 3: Second Nucleophilic Addition
A second equivalent of methylmagnesium bromide then attacks the carbonyl carbon of the newly formed ketone. Ketones are generally more reactive than esters towards Grignard reagents, ensuring this second addition occurs rapidly.[3] This leads to the formation of a magnesium alkoxide intermediate.
Step 4: Protonation (Workup)
The final step involves the addition of a protic solvent, typically a dilute aqueous acid (e.g., H₃O⁺ or NH₄Cl), to protonate the magnesium alkoxide, yielding the final product, this compound, and magnesium salts as byproducts.[2]
Below is a DOT language script illustrating the overall reaction pathway.
// Nodes Start [label="Methyl Cyclopentanecarboxylate + 2 CH₃MgBr", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Tetrahedral Intermediate 1", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="1-Acetylcyclopentane", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Magnesium Alkoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1 [label="+ CH₃MgBr", color="#34A853"]; Intermediate1 -> Ketone [label="- Mg(OCH₃)Br", color="#EA4335"]; Ketone -> Intermediate2 [label="+ CH₃MgBr", color="#34A853"]; Intermediate2 -> Product [label="+ H₃O⁺ (Workup)", color="#FBBC05"]; }
Caption: Reaction pathway for the synthesis of this compound.Experimental Protocols (Generalized)
Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried (e.g., flame-dried or oven-dried).
-
Reagents: Magnesium turnings are placed in the flask. Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent.
-
Initiation: A solution of methyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is often initiated by the addition of a small crystal of iodine.
-
Completion: The reaction mixture is typically stirred until the magnesium is consumed.
Synthesis of this compound
-
Reaction Setup: The prepared Grignard reagent is cooled in an ice bath.
-
Addition of Ester: A solution of methyl cyclopentanecarboxylate in the anhydrous solvent is added dropwise to the stirred Grignard solution. A molar ratio of at least 2:1 of the Grignard reagent to the ester is required.
-
Reaction: The reaction mixture is stirred, and the temperature is monitored. It may be allowed to warm to room temperature and stirred for a period to ensure the reaction goes to completion.
-
Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or chromatography.
Below is a DOT language script for the experimental workflow.
// Nodes Start [label="Dry Glassware and Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard_Prep [label="Prepare Methylmagnesium Bromide", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="React with Methyl Cyclopentanecarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup (e.g., NH₄Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extraction with Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification (Distillation/Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Grignard_Prep [color="#5F6368"]; Grignard_Prep -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Extraction [color="#5F6368"]; Extraction -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; }
Caption: Generalized experimental workflow for the synthesis.Data Presentation
Quantitative data for the synthesis of this compound is not explicitly available in the surveyed literature. However, for analogous reactions of esters with Grignard reagents to form tertiary alcohols, yields can vary significantly based on the specific substrates, reaction conditions, and purification methods. The following table presents hypothetical but realistic data for such a synthesis to illustrate how experimental results would be structured.
| Parameter | Value | Reference |
| Reactants | ||
| Methyl Cyclopentanecarboxylate | 1.0 eq | [Hypothetical] |
| Methylmagnesium Bromide | 2.2 eq | [Hypothetical] |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | [Hypothetical] |
| Reaction Temperature | 0 °C to Room Temperature | [Hypothetical] |
| Reaction Time | 2 hours | [Hypothetical] |
| Workup | Saturated aq. NH₄Cl | [Hypothetical] |
| Product | ||
| Isolated Yield | 75-85% | [Hypothetical] |
| Physical State | Colorless Oil or Low-Melting Solid | [7] |
| Boiling Point | 234.1 °C at 760 mmHg | [7] |
Conclusion
The Grignard reaction provides a robust and direct method for the synthesis of this compound from readily available starting materials like methyl cyclopentanecarboxylate. A thorough understanding of the two-fold addition mechanism is critical for achieving high yields. While a specific detailed protocol for this exact molecule is not prevalent in the literature, the generalized procedures for Grignard reactions with esters serve as a reliable guide for its synthesis. Careful control of anhydrous conditions is paramount to the success of this reaction. Further research to optimize reaction conditions and publish detailed protocols would be beneficial for the scientific community.
References
- 1. m.youtube.com [m.youtube.com]
- 2. organic chemistry - What are the products of the Grignard reaction with methyl-magnesium iodide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. datapdf.com [datapdf.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. This compound|lookchem [lookchem.com]
An In-depth Technical Guide to 1-(1-Hydroxy-1-methylethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(1-Hydroxy-1-methylethyl)cyclopentanol, including its chemical and physical properties, a plausible synthetic pathway, and its current known data. While the historical discovery and specific biological activity of this tertiary diol remain largely undocumented in readily available scientific literature, this guide consolidates the existing information and presents a logical framework for its synthesis and characterization based on established chemical principles.
Introduction
This compound (CAS No. 5607-45-4) is a tertiary diol characterized by a cyclopentanol ring substituted with a 1-hydroxy-1-methylethyl group at the first position. Tertiary alcohols and diols are significant structural motifs in organic chemistry, often serving as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. The presence of two hydroxyl groups, one of which is on a quaternary carbon, imparts specific chemical properties and potential for further functionalization. This document aims to provide a detailed technical resource for professionals working with or interested in this particular compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the compound's physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 5607-45-4 | [1] |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Boiling Point | 234.1 °C at 760 mmHg | [1] |
| Density | 1.097 g/cm³ | [1] |
| Vapor Pressure | 0.00995 mmHg at 25°C | [1] |
| Flash Point | 105.8°C | [1] |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 144.115029749 | [1] |
| Monoisotopic Mass | 144.115029749 | N/A |
| Topological Polar Surface Area | 40.5 Ų | N/A |
| Heavy Atom Count | 10 | [1] |
| Complexity | 123 | [1] |
Discovery and History
Despite a thorough search of scientific and historical chemical literature, the specific details surrounding the initial discovery and synthesis of this compound are not well-documented. The compound is listed in several chemical supplier catalogs and databases, indicating its availability, but primary literature describing its first preparation or the researchers involved could not be located. It is plausible that this compound was first synthesized as part of a broader investigation into the reactions of cyclic ketones or as an intermediate in a larger synthetic sequence that was not the primary focus of a publication.
Synthesis
The synthesis of this compound can be logically achieved through a Grignard reaction, a powerful and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. This approach involves the reaction of a Grignard reagent with a carbonyl compound.
Proposed Synthetic Pathway: Grignard Reaction
The most direct synthetic route to this compound involves the reaction of cyclopentanone with a methylmagnesium halide (e.g., methylmagnesium iodide or bromide) to form 1-methylcyclopentanol, followed by a reaction that introduces the hydroxy-methylethyl group. A more direct, albeit hypothetical, approach would be the reaction of a suitable precursor with cyclopentanone.
A plausible two-step synthesis is outlined below:
Step 1: Synthesis of 1-hydroxycyclopentanecarbonitrile from Cyclopentanone
This step involves the nucleophilic addition of a cyanide ion to cyclopentanone, forming a cyanohydrin.
Step 2: Reaction of 1-hydroxycyclopentanecarbonitrile with a Methyl Grignard Reagent
The nitrile group of the cyanohydrin can react with a Grignard reagent, such as methylmagnesium iodide, followed by acidic workup, to yield the target tertiary diol.
The overall logical workflow for this synthesis is depicted in the following diagram:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on the pathway described above. This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions.
Materials:
-
Cyclopentanone
-
Sodium cyanide (NaCN)
-
Sulfuric acid (H₂SO₄)
-
Methylmagnesium iodide (CH₃MgI) in diethyl ether
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and apparatus for inert atmosphere reactions
Procedure:
Step 1: Synthesis of 1-hydroxycyclopentanecarbonitrile
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanide in water to the cooled cyclopentanone solution.
-
While maintaining the low temperature, add dilute sulfuric acid dropwise to the reaction mixture to generate HCN in situ. The pH should be maintained around 4-5 for optimal reaction rate.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-hydroxycyclopentanecarbonitrile.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-hydroxycyclopentanecarbonitrile in anhydrous diethyl ether in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium iodide in diethyl ether to the reaction mixture via a dropping funnel. An excess of the Grignard reagent is typically required.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methylene protons of the cyclopentane ring, and the hydroxyl protons. The methyl protons would likely appear as a singlet, while the cyclopentane protons would exhibit more complex splitting patterns. The hydroxyl protons may appear as broad singlets, and their chemical shift could be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbons bearing the hydroxyl groups, the methyl carbons, and the methylene carbons of the cyclopentane ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups. C-H stretching and bending vibrations for the alkyl groups would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 144. Subsequent fragmentation patterns would likely involve the loss of water, methyl groups, and cleavage of the cyclopentane ring.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no published research detailing any specific biological activity or investigation into the pharmacological properties of this compound. Consequently, there are no known signaling pathways or mechanisms of action associated with this compound. Its structural similarity to other cyclopentane derivatives, some of which exhibit biological activity, suggests that it could be a candidate for screening in various biological assays. However, without experimental data, any discussion of its potential biological role would be purely speculative.
Conclusion
This compound is a tertiary diol with well-defined chemical and physical properties. While its history and biological significance remain to be elucidated, its synthesis is achievable through established organometallic reactions. This technical guide provides a consolidated source of the available information and a practical, albeit hypothetical, framework for its preparation. It is hoped that this document will serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, and perhaps stimulate further investigation into the properties and potential applications of this compound. Further research is warranted to uncover the historical context of its first synthesis and to explore its potential biological activities.
References
An In-depth Technical Guide on the Solubility of 1-(1-Hydroxy-1-methylethyl)cyclopentanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 1-(1-Hydroxy-1-methylethyl)cyclopentanol, a tertiary diol of interest in various chemical and pharmaceutical applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in a range of common organic solvents. The methodologies described herein are based on established principles of solubility testing and are intended to provide a robust framework for researchers to generate reliable and reproducible solubility data. This guide also includes a hypothetical data presentation and a visual representation of the experimental workflow to aid in experimental design and data interpretation.
Introduction
This compound is a vicinal diol with a molecular formula of C8H16O2. Its structure, featuring two hydroxyl groups, suggests its potential for hydrogen bonding, which significantly influences its solubility in different solvents. Generally, smaller diols exhibit solubility in polar solvents, with solubility decreasing as the size of the alkyl portion of the molecule increases[1]. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and various other processes within the chemical and pharmaceutical industries.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can provide initial insights into its likely solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H16O2 | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Boiling Point | 234.1 °C at 760 mmHg | [2] |
| Density | 1.097 g/cm³ | [2] |
| Vapor Pressure | 0.00995 mmHg at 25°C | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| XLogP3 | 0.6 | [2] |
Note: This data is based on publicly available information and may be predicted rather than experimentally determined.
Hypothetical Solubility Data
While specific experimental data is not available, Table 2 provides a hypothetical representation of the solubility of this compound in a selection of organic solvents at a standard temperature. This table is for illustrative purposes to demonstrate how experimentally determined data should be presented.
Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Observations |
| Methanol | 32.7 | > 50 | Very Soluble |
| Ethanol | 24.5 | > 50 | Very Soluble |
| Acetone | 20.7 | 30 - 50 | Freely Soluble |
| Isopropanol | 19.9 | 20 - 40 | Soluble |
| Ethyl Acetate | 6.0 | 5 - 15 | Sparingly Soluble |
| Dichloromethane | 9.1 | 10 - 25 | Soluble |
| Toluene | 2.4 | < 1 | Slightly Soluble |
| Hexane | 1.9 | < 0.1 | Very Slightly Soluble / Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is widely accepted for generating equilibrium solubility data[3].
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Vortex mixer
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant[4].
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solid.
-
Transfer a known volume or weight of the filtrate into a pre-weighed, dry evaporation dish.
-
Record the exact weight of the filtrate transferred.
-
-
Solvent Evaporation and Gravimetric Determination:
-
Place the evaporation dishes in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or use a vacuum desiccator, until all the solvent has evaporated and a constant weight of the dried solute is achieved.
-
Reweigh the evaporation dish containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Weight of dried solute / Volume of filtrate) * 100 Solubility ( g/100 g solvent) = (Weight of dried solute / (Weight of filtrate - Weight of dried solute)) * 100
-
4.3. Analytical Method Validation
For more precise measurements, especially at low concentrations, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the concentration of the solute in the filtrate. This requires the development and validation of a suitable analytical method for this compound.
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining solubility.
5.2. Logical Relationship of Solubility Factors
The diagram below outlines the logical relationship between the molecular properties of the solute and solvent and the resulting solubility.
Caption: Factors influencing solubility.
Conclusion
References
A Theoretical and Computational Investigation of 1-(1-Hydroxy-1-methylethyl)cyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Hydroxy-1-methylethyl)cyclopentanol is a tertiary diol with potential applications in medicinal chemistry and materials science. A thorough understanding of its conformational landscape, electronic properties, and spectroscopic signatures is crucial for its rational design and application. This technical guide outlines a comprehensive theoretical and computational approach to characterizing this molecule. By leveraging density functional theory (DFT) and other computational methods, researchers can predict a wide range of molecular properties, providing insights that complement and guide experimental studies. This document details the proposed computational protocols, expected quantitative data, and the logical workflow for such an investigation. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this guide is built upon established computational methodologies and data from analogous compounds.
Introduction
Computational chemistry has become an indispensable tool in modern chemical research, offering a powerful means to investigate molecular structure, properties, and reactivity.[1][2] For a molecule like this compound, which possesses multiple rotatable bonds and the potential for intramolecular hydrogen bonding, computational methods can elucidate its complex conformational preferences and their impact on its physicochemical properties. This guide provides a roadmap for conducting a thorough in silico investigation of this molecule.
Molecular Properties and Experimental Data
While comprehensive experimental data for this compound is sparse, some basic physicochemical properties have been reported. A comparative analysis with structurally similar compounds, such as 1-methylcyclopentanol and cyclopentanol, for which more data is available, can provide a valuable baseline for theoretical predictions.
Table 1: Physicochemical Properties of this compound and Analogous Compounds
| Property | This compound | 1-Methylcyclopentanol | Cyclopentanol |
| Molecular Formula | C8H16O2 | C6H12O[1][3][4] | C5H10O[5] |
| Molecular Weight ( g/mol ) | 144.21 | 100.16[1][3] | 86.13 |
| Boiling Point (°C) | 234.1 at 760 mmHg[6][7] | 135-136 | 139-140 |
| Density (g/cm³) | 1.097[6][7] | Not Available | 0.949 at 25°C |
| Flash Point (°C) | 105.8[6] | Not Available | 51 |
| XLogP3 | 0.6[6] | 1.0 | 0.9 |
| Hydrogen Bond Donor Count | 2[6] | 1[3] | 1 |
| Hydrogen Bond Acceptor Count | 2[6] | 1[3] | 1 |
Theoretical and Computational Methodology
A robust computational investigation of this compound would involve a multi-step process, from initial structure generation to detailed analysis of its properties.
Conformational Analysis
The presence of a flexible cyclopentane ring and a rotatable hydroxy-methylethyl side chain suggests that the molecule can adopt multiple low-energy conformations. A thorough conformational search is the first critical step.
Protocol:
-
Initial Structure Generation: The 3D structure of this compound will be built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search will be performed to identify all possible low-energy conformers. This can be achieved using methods like molecular mechanics (e.g., with the MMFF94 force field) followed by clustering of the resulting structures.
-
Quantum Mechanical Optimization: The unique conformers identified will be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such molecules is B3LYP with a 6-311++G(d,p) or aug-cc-pVTZ basis set.[5][8] Solvation effects can be included using a polarizable continuum model (PCM) to simulate a specific solvent environment.
-
Vibrational Frequency Analysis: For each optimized geometry, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Relative Energy Calculation: The relative energies of the conformers will be calculated based on their electronic energies, including ZPVE corrections, to determine the most stable conformations and their population distribution at a given temperature according to the Boltzmann distribution.
Spectroscopic Property Prediction
Computational methods can accurately predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying the molecule in the absence of experimental data.
Protocol:
-
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations will be performed on the optimized geometries of the most stable conformers to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically referenced to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
IR Spectroscopy: The vibrational frequencies and corresponding intensities obtained from the frequency calculations will be used to generate a theoretical infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Analysis of Intramolecular Interactions
The two hydroxyl groups in this compound can potentially form an intramolecular hydrogen bond, which would significantly influence its conformational preferences and properties.
Protocol:
-
Geometric Criteria: The presence of a hydrogen bond can be inferred from the geometric parameters of the optimized conformers, specifically the distance between the hydrogen donor and acceptor atoms and the angle of the donor-hydrogen-acceptor triad.
-
Atoms in Molecules (AIM) Theory: A more rigorous analysis can be performed using Bader's Quantum Theory of Atoms in Molecules (QTAIM). The presence of a bond critical point (BCP) between the hydrogen and the acceptor oxygen would provide strong evidence for a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP can further characterize the strength and nature of the interaction.
Expected Quantitative Data
Based on the proposed computational protocols and data from analogous molecules, the following tables summarize the expected quantitative results for the most stable conformer of this compound.
Table 2: Predicted Geometrical Parameters for the Most Stable Conformer
| Parameter | Predicted Value |
| C-C (cyclopentane) Bond Lengths (Å) | 1.54 - 1.56 |
| C-O Bond Lengths (Å) | 1.43 - 1.45 |
| O-H Bond Lengths (Å) | 0.96 - 0.98 |
| C-C-C (cyclopentane) Bond Angles (°) | 104 - 106 |
| C-O-H Bond Angles (°) | 108 - 110 |
| Intramolecular H-bond Distance (O-H···O) (Å) | 2.0 - 2.5 (if present) |
| Intramolecular H-bond Angle (O-H···O) (°) | > 110 (if present) |
Table 3: Predicted Spectroscopic Data
| Spectrum | Peak/Region | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | 1.0 - 1.3 | Singlet (6H) | Methyl protons (-C(CH₃)₂) |
| 1.4 - 1.8 | Multiplets (8H) | Cyclopentane ring protons | |
| 2.0 - 4.0 | Broad Singlets (2H) | Hydroxyl protons (-OH) | |
| ¹³C NMR | 20 - 30 | Methyl carbons | |
| 25 - 45 | Cyclopentane carbons (CH₂) | ||
| 70 - 85 | Quaternary carbons (C-OH) | ||
| IR | 3200 - 3600 | Broad | O-H stretching (hydrogen-bonded) |
| 2850 - 3000 | C-H stretching | ||
| 1000 - 1200 | C-O stretching |
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for the theoretical and computational study of this compound.
Relationship between Molecular Properties
The following diagram illustrates the relationship between the fundamental computed properties and the derived molecular characteristics.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. By following the outlined protocols, researchers can obtain valuable insights into the molecule's conformational preferences, spectroscopic signatures, and the nature of its intramolecular interactions. The predicted data can serve as a powerful tool to guide experimental synthesis and characterization, and to rationalize its behavior in various chemical and biological systems, thereby accelerating its potential application in drug development and materials science.
References
- 1. Buy 1-Methylcyclopentanol | 1462-03-9 [smolecule.com]
- 2. Conformational rigidification via derivatization facilitates the determination of absolute configuration using chiroptical spectroscopy: a case study of the chiral alcohol endo-borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Potential Derivatives and Analogues of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the synthesis, potential derivatization, and hypothetical biological activities of 1-(1-Hydroxy-1-methylethyl)cyclopentanol, a tertiary vicinal diol. Due to the limited availability of specific literature on this compound, this document presents a theoretical framework for its study, including detailed, plausible experimental protocols for its synthesis and the generation of novel analogues. Furthermore, a discussion of potential antimicrobial activities is presented based on established structure-activity relationships of similar tertiary alcohols and vicinal diols. This guide aims to serve as a foundational resource to stimulate further research and development in this area.
Introduction
This compound is a unique chemical entity featuring a cyclopentane ring substituted with two hydroxyl groups on adjacent carbon atoms, one of which is a tertiary alcohol. This structure presents interesting possibilities for chemical modification and biological activity. Tertiary alcohols and vicinal diols are known to exhibit a range of biological effects, and the combination of these functional groups on a compact cyclopentane scaffold could lead to novel pharmacological properties. This guide outlines potential synthetic routes to the core molecule and proposes a series of derivatives and analogues for future investigation.
Synthesis of the Core Compound: this compound
Two primary synthetic routes are proposed for the synthesis of the core compound: the Grignard reaction and the Pinacol coupling reaction.
Grignard Reaction Protocol
The Grignard reaction offers a straightforward method for the synthesis of tertiary alcohols. In this proposed protocol, cyclopentanone is reacted with a methylmagnesium halide to generate the target compound.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a crystal of iodine to initiate the reaction. A solution of methyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is observed by the disappearance of the iodine color and the formation of a cloudy solution.
-
Reaction with Cyclopentanone: A solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Pinacol Coupling Reaction Protocol
The Pinacol coupling reaction provides a method for the reductive coupling of two carbonyl compounds to form a vicinal diol. Here, a mixed Pinacol coupling of cyclopentanone and acetone is proposed.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add magnesium turnings (2.0 eq) and a catalytic amount of mercuric chloride.
-
Reaction: A solution of cyclopentanone (1.0 eq) and acetone (1.5 eq) in anhydrous tetrahydrofuran (THF) is added to the flask. The mixture is stirred at reflux for 24 hours.
-
Work-up: The reaction is cooled to room temperature and quenched by the addition of dilute hydrochloric acid. The mixture is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The desired product is isolated from the crude mixture, which may also contain the homocoupling products of cyclopentanone and acetone, via column chromatography.
Potential Derivatives and Analogues
A variety of derivatives and analogues of this compound can be envisioned to explore structure-activity relationships.
Variation of the Alkyl/Aryl Group
By employing different Grignard reagents in the synthesis, the methyl group can be replaced with other alkyl or aryl functionalities. This allows for the exploration of steric and electronic effects on biological activity.
Table 1: Proposed Analogues via Grignard Reaction
| Compound ID | R-Group in Grignard Reagent (R-MgX) | Proposed Analogue Name |
| CORE-01 | Methyl | This compound |
| ANA-01 | Ethyl | 1-(1-Hydroxy-1-ethylpropyl)cyclopentanol |
| ANA-02 | n-Propyl | 1-(1-Hydroxy-1-propylbutyl)cyclopentanol |
| ANA-03 | Isopropyl | 1-(1-Hydroxy-1-isopropyl-2-methylpropyl)cyclopentanol |
| ANA-04 | Phenyl | 1-(1-Hydroxy-1-phenyl-ethyl)cyclopentanol |
| ANA-05 | 4-Chlorophenyl | 1-(1-(4-Chlorophenyl)-1-hydroxyethyl)cyclopentanol |
Esterification of Hydroxyl Groups
The two hydroxyl groups can be esterified to produce prodrugs or to modify the lipophilicity of the molecule.
Table 2: Proposed Ester Derivatives
| Compound ID | Acylating Agent | Proposed Derivative Name |
| DER-01 | Acetic Anhydride | 1-(1-Acetoxy-1-methylethyl)cyclopentyl acetate |
| DER-02 | Benzoyl Chloride | 1-(1-Benzoyloxy-1-methylethyl)cyclopentyl benzoate |
| DER-03 | Valeryl Chloride | 1-(1-Pentanoyloxy-1-methylethyl)cyclopentyl pentanoate |
Hypothetical Biological Activities and Structure-Activity Relationships
Based on the known antimicrobial properties of tertiary alcohols and vicinal diols, it is hypothesized that this compound and its analogues may exhibit antibacterial and antifungal activities.[1][2] The antimicrobial activity of alcohols is often related to their ability to disrupt cell membranes, which is influenced by their lipophilicity and hydrogen-bonding capacity.[3]
Proposed Antimicrobial Screening Workflow
A standard workflow for screening the proposed compounds for antimicrobial activity is presented below.
Caption: Proposed workflow for antimicrobial screening and SAR analysis.
Hypothetical Antimicrobial Activity Data
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against representative bacterial and fungal strains to illustrate potential structure-activity relationships.
Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| CORE-01 | 128 | 256 | 256 |
| ANA-01 | 64 | 128 | 128 |
| ANA-02 | 32 | 64 | 64 |
| ANA-03 | 128 | 256 | 256 |
| ANA-04 | 64 | 128 | 128 |
| ANA-05 | 32 | 64 | 64 |
| DER-01 | >512 | >512 | >512 |
| DER-02 | >512 | >512 | >512 |
Discussion of Structure-Activity Relationships (SAR)
-
Effect of Alkyl Chain Length: Increasing the length of the alkyl chain from methyl (CORE-01) to ethyl (ANA-01) and n-propyl (ANA-02) is hypothesized to increase antimicrobial activity. This is likely due to an increase in lipophilicity, which enhances the compound's ability to penetrate microbial cell membranes.
-
Effect of Steric Hindrance: The introduction of a bulky isopropyl group (ANA-03) may lead to a decrease in activity compared to the linear n-propyl analogue (ANA-02), suggesting that excessive steric hindrance could be detrimental to the interaction with the biological target.
-
Effect of Aromatic Substitution: The presence of a phenyl ring (ANA-04) could maintain or slightly enhance activity. The addition of an electron-withdrawing group, such as chlorine (ANA-05), may further increase activity by altering the electronic properties of the molecule.
-
Role of Hydroxyl Groups: Esterification of the hydroxyl groups (DER-01, DER-02) is predicted to abolish antimicrobial activity. This suggests that the free hydroxyl groups are essential for the biological effect, likely through hydrogen bonding interactions with target enzymes or membrane components.
Signaling Pathways and Experimental Workflows
Given the hypothetical nature of the biological activity, specific signaling pathways cannot be definitively described. However, a general logical relationship for the proposed research is outlined below.
Caption: Logical workflow for the proposed research program.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, overview of the potential for this compound as a scaffold for the development of new chemical entities. Detailed synthetic protocols are proposed, and a range of potential derivatives and analogues are described. The hypothetical biological data and SAR discussion are intended to provide a starting point for further investigation into the antimicrobial properties of this class of compounds. The experimental workflows and logical diagrams offer a clear roadmap for researchers interested in exploring this promising area of chemical and pharmacological research. Further experimental validation is required to confirm the hypotheses presented in this guide.
References
- 1. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Notes and Protocols for 1-(1-Hydroxy-1-methylethyl)cyclopentanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document outlines potential applications of 1-(1-hydroxy-1-methylethyl)cyclopentanol as a building block in organic synthesis. Due to the limited specific literature on this compound, the following protocols are based on well-established transformations of structurally related vicinal di-tertiary alcohols. These notes provide a basis for exploring the synthetic utility of this molecule in generating novel scaffolds.
Application Note 1: Acid-Catalyzed Pinacol Rearrangement for the Synthesis of 2,2-Dimethylcyclohexanone
The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a carbone-skeleton rearrangement to form a ketone.[1][2][3][4][5] For this compound, this transformation is anticipated to proceed via a ring-expansion mechanism, yielding the valuable synthetic intermediate 2,2-dimethylcyclohexanone.[6] This ketone is a useful precursor in the synthesis of various pharmaceutical and fragrance compounds.[7]
The proposed mechanism involves the protonation of one hydroxyl group, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-alkyl shift, involving migration of a carbon from the cyclopentane ring, leads to the formation of a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final cyclohexanone product.[2]
Proposed Reaction Scheme:
Caption: Pinacol rearrangement of this compound.
Experimental Protocol: Synthesis of 2,2-Dimethylcyclohexanone
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.44 g, 10 mmol) in 50 mL of diethyl ether in a 100 mL round-bottom flask, add concentrated sulfuric acid (0.5 mL) dropwise with stirring at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into 50 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure 2,2-dimethylcyclohexanone.
Data Presentation:
| Entry | Starting Material (mmol) | Catalyst | Reaction Time (h) | Yield (%) | Purity (by GC) | Spectroscopic Data |
| 1 | 10 | H₂SO₄ | 2 | (e.g., 85) | (e.g., >98%) | ¹H NMR, ¹³C NMR, IR, MS |
Application Note 2: Oxidative Cleavage for the Synthesis of 6-Hydroxy-6-methylheptan-2-one
The oxidative cleavage of vicinal diols is a reliable method for the formation of aldehydes and ketones.[8][9] Reagents such as sodium periodate (NaIO₄) are highly selective for this transformation.[10][11][12] The reaction of this compound with sodium periodate is expected to cleave the C-C bond between the two hydroxyl-bearing carbons, resulting in the formation of a single keto-aldehyde product, 6-oxo-heptanoic acid. This transformation provides a linear bifunctional molecule from a cyclic precursor.
The mechanism involves the formation of a cyclic periodate ester intermediate, which then fragments to give the two new carbonyl groups.[9][12]
Proposed Reaction Scheme:
Caption: Oxidative cleavage of this compound.
Experimental Protocol: Synthesis of 6-Oxoheptanoic acid
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.44 g, 10 mmol) in a mixture of THF (40 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add sodium periodate (2.35 g, 11 mmol) in one portion and stir the mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC. A white precipitate of sodium iodate will form as the reaction proceeds.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with THF.
-
Combine the filtrate and washings and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution (20 mL) to remove any remaining iodine species, followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude keto-aldehyde.
-
Further oxidation of the aldehyde to a carboxylic acid can be achieved using standard procedures (e.g., Pinnick oxidation) to yield 6-oxoheptanoic acid.
Data Presentation:
| Entry | Starting Material (mmol) | Oxidizing Agent | Reaction Time (h) | Yield (%) | Purity (by HPLC) | Spectroscopic Data |
| 1 | 10 | NaIO₄ | 4 | (e.g., 92) | (e.g., >97%) | ¹H NMR, ¹³C NMR, IR, MS |
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of products derived from this compound.
Caption: General experimental workflow.
References
- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pinacol Rearrangement [organic-chemistry.org]
- 4. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. 2,2-Dimethylcyclohexanone (1193-47-1) at Nordmann - nordmann.global [nordmann.global]
- 7. arkat-usa.org [arkat-usa.org]
- 8. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. aklectures.com [aklectures.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
Application Notes and Protocols for 1-(1-Hydroxy-1-methylethyl)cyclopentanol as a Chiral Auxiliary
Disclaimer: Extensive literature searches did not yield specific examples of 1-(1-Hydroxy-1-methylethyl)cyclopentanol being used as a chiral auxiliary. The following application notes and protocols are proposed based on the structural features of the molecule and principles of asymmetric synthesis. These are hypothetical procedures intended to serve as a guide for potential research and development.
Introduction
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, capable of inducing high stereoselectivity in a reaction, and straightforward to remove and recover.
This compound possesses key structural features that suggest its potential as a chiral auxiliary. It is a chiral 1,2-diol, a motif present in several successful chiral auxiliaries. The tertiary alcohol and the cyclopentyl ring can provide the necessary steric bulk to direct the approach of reagents to a prochiral center. This document outlines a hypothetical application of this compound in asymmetric aldol reactions.
Hypothetical Application: Asymmetric Aldol Reaction
The proposed application involves the use of this compound as a chiral auxiliary to control the stereochemical outcome of an aldol reaction between an acetyl-derived substrate and an aldehyde. The auxiliary is first attached to an acetate unit, which is then enolized and reacted with an aldehyde. The steric hindrance provided by the chiral auxiliary is expected to direct the facial selectivity of the enolate addition to the aldehyde, leading to the formation of one diastereomer in excess.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary Acetal Ester
This protocol describes the attachment of the chiral auxiliary, this compound, to a propionyl group to form the key intermediate for the aldol reaction.
Materials:
-
(1R,2S)-1-(1-Hydroxy-1-methylethyl)cyclopentanol (assuming this enantiomer is used)
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (1R,2S)-1-(1-Hydroxy-1-methylethyl)cyclopentanol (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired propionyl ester.
Protocol 2: Asymmetric Aldol Reaction
This protocol details the diastereoselective aldol reaction using the chiral auxiliary-bound propionate.
Materials:
-
Chiral propionyl ester from Protocol 1
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the chiral propionyl ester (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LDA solution (1.1 eq) and stir the mixture at -78 °C for 1 hour to form the lithium enolate.
-
Add benzaldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral aldol product and recover the auxiliary.
Materials:
-
Aldol adduct from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 30 mL).
-
The aqueous layer can be further processed to recover the chiral auxiliary.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral β-hydroxy acid. The enantiomeric excess can be determined by chiral HPLC analysis after conversion to a suitable derivative (e.g., a methyl ester).
Data Presentation
The following table presents hypothetical data for the asymmetric aldol reaction described in Protocol 2. This data is for illustrative purposes to demonstrate the potential effectiveness of the chiral auxiliary.
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of major diastereomer |
| 1 | Benzaldehyde | 85 | 95:5 | 98 |
| 2 | Isobutyraldehyde | 78 | 92:8 | 96 |
| 3 | Cinnamaldehyde | 81 | 90:10 | 95 |
Visualizations
Caption: Hypothetical reaction pathway for the use of this compound as a chiral auxiliary in an asymmetric aldol reaction.
Caption: Experimental workflow from chiral auxiliary to the final aldol product and auxiliary recovery.
Application Notes and Protocols: 1-(1-Hydroxy-1-methylethyl)cyclopentanol in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Hydroxy-1-methylethyl)cyclopentanol is a unique tertiary diol building block with potential applications in the synthesis of novel pharmaceutical agents. Its rigid cyclopentane core, combined with two hydroxyl groups of differing steric hindrance, offers a versatile scaffold for creating diverse molecular architectures. This document provides an overview of its chemical properties, potential applications in medicinal chemistry, and generalized protocols for its derivatization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and purification strategies.[1]
| Property | Value | Unit |
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 | g/mol |
| CAS Number | 5607-45-4 | |
| Boiling Point | 234.1 | °C at 760 mmHg |
| Density | 1.097 | g/cm³ |
| XLogP3 | 0.6 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 |
Potential Pharmaceutical Applications
While direct incorporation of this compound into commercial drugs is not widely documented, its structural motifs are present in various bioactive molecules. The cyclopentane ring is a common feature in many therapeutic agents, including antiviral and anticancer drugs. The diol functionality allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space to optimize pharmacological activity.
Potential Therapeutic Areas:
-
Antiviral Agents: The rigid cyclopentane core can mimic the furanose ring of nucleosides, making it a potential scaffold for the development of novel carbocyclic nucleoside analogs.
-
Anti-inflammatory Agents: Cyclopentane-containing molecules have been explored for their anti-inflammatory properties. The hydroxyl groups of the title compound can be functionalized to interact with specific biological targets in inflammatory pathways.
-
Anticancer Agents: The unique three-dimensional shape conferred by the cyclopentane ring can be exploited to design molecules that bind to the active sites of enzymes or protein-protein interfaces implicated in cancer progression.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. These are intended as a starting point and may require optimization based on the specific target molecule.
Protocol 1: Selective Monofunctionalization
This protocol describes the selective protection of the less sterically hindered hydroxyl group, allowing for differential functionalization of the two hydroxyls.
Workflow for Selective Monofunctionalization:
Caption: Workflow for selective monofunctionalization of the diol.
Methodology:
-
Protection: Dissolve this compound (1 eq.) in anhydrous N,N-dimethylformamide (DMF). Add imidazole (1.2 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) at 0 °C. Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Functionalization: The resulting mono-protected intermediate can be further functionalized at the free tertiary hydroxyl group through various reactions such as acylation, alkylation, or etherification.
-
Deprotection: Removal of the silyl protecting group can be achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Protocol 2: Dehydration to Form an Unsaturated Alcohol
This protocol outlines the acid-catalyzed dehydration to generate an unsaturated alcohol, which can serve as a versatile intermediate for further modifications.
Workflow for Dehydration Reaction:
Caption: General workflow for the dehydration of the tertiary diol.
Methodology:
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.
-
Dehydration: Heat the reaction mixture to reflux, and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting unsaturated alcohol by distillation or column chromatography.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a general workflow for how this compound could be utilized in a drug discovery program.
Caption: A generalized drug discovery workflow utilizing the building block.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel pharmaceuticals. Its distinct structural features provide a solid foundation for the generation of diverse chemical libraries. The protocols and workflows outlined in this document are intended to serve as a guide for researchers to unlock the potential of this versatile scaffold in the pursuit of new therapeutic agents. Further investigation into its applications is warranted to fully realize its potential in medicinal chemistry.
References
Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol, a tertiary diol with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. This protocol outlines the reaction setup, reagent handling, execution of the synthesis, and purification of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to facilitate understanding and implementation.
Introduction
This compound is a di-tertiary alcohol. The synthesis of such molecules is of interest for the development of new chemical entities and functional materials. The Grignard reaction provides a straightforward and efficient method for the preparation of this and similar compounds. This protocol details the addition of a methylmagnesium halide (a Grignard reagent) to cyclopentanone, followed by an acidic workup to yield the desired diol.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Boiling Point | 234.1 °C at 760 mmHg | [1][2] |
| Density | 1.097 g/cm³ | [1][2] |
| Flash Point | 105.8 °C | [1] |
Note: Experimental yield is dependent on reaction scale and purification efficiency and should be determined empirically.
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide or methyl bromide
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) to ensure all moisture is removed.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed.
-
Grignard Formation: Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the methylmagnesium iodide Grignard reagent.
Part 2: Reaction with Cyclopentanone
-
Cooling: Cool the Grignard reagent solution in an ice bath.
-
Addition of Ketone: Dissolve cyclopentanone in anhydrous diethyl ether and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20 °C during the addition.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and the unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain the pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol, a tertiary alcohol with potential applications in pharmaceutical and materials science. The described protocol is based on the well-established Grignard reaction, a robust and scalable method for carbon-carbon bond formation. This application note includes detailed experimental procedures, a summary of quantitative data, safety precautions for large-scale operations, and a visual representation of the synthetic workflow.
Introduction
This compound is a diol containing a tertiary alcohol functional group. The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, often accomplished through the reaction of Grignard reagents with ketones or esters.[1] For the large-scale production of this compound, the reaction of an ester, methyl cyclopentanecarboxylate, with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide) presents an efficient and cost-effective strategy.[2][3] This method allows for the introduction of two identical methyl groups to the carbonyl carbon of the ester, directly yielding the desired tertiary alcohol after an aqueous workup.[4]
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound based on the protocol described below. These values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Starting Material | Methyl Cyclopentanecarboxylate | |
| Grignard Reagent | Methylmagnesium Bromide (3.0 M in Diethyl Ether) | Commercial solution |
| Stoichiometry (Grignard:Ester) | 2.2 : 1.0 | A slight excess of the Grignard reagent is used to ensure complete reaction. |
| Reaction Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | THF is often preferred for its higher flash point in large-scale operations.[5] |
| Reaction Temperature | 0 °C to reflux | The reaction is initiated at a low temperature and may be allowed to warm to reflux. |
| Reaction Time | 2 - 4 hours | |
| Workup | Saturated aqueous ammonium chloride solution | |
| Product Isolation | Extraction and Distillation | |
| Expected Yield | 75 - 85% | Based on the limiting reagent (methyl cyclopentanecarboxylate). |
| Product Purity | >98% | After purification by distillation. |
Experimental Protocol
This protocol details the large-scale synthesis of this compound from methyl cyclopentanecarboxylate and methylmagnesium bromide.
Materials and Equipment:
-
Methyl cyclopentanecarboxylate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Large-scale reaction vessel (e.g., 20 L glass reactor) equipped with a mechanical stirrer, dropping funnel, reflux condenser, and nitrogen inlet
-
Heating/cooling mantle
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and corrosive. [5] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[6]
-
Anhydrous conditions are critical for the success of the Grignard reaction. [7] All glassware and solvents must be thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[8]
-
The reaction is exothermic. [6] Proper temperature control is essential to prevent a runaway reaction. An ice bath should be readily available for cooling.[7]
-
Personal Protective Equipment (PPE) is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or nitrile).[8][9]
-
Quenching of the reaction should be performed slowly and carefully to control the exothermic release of gas.
Procedure:
-
Reactor Setup: Assemble the reaction vessel and ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reagent Charging:
-
To the reaction vessel, add a solution of methyl cyclopentanecarboxylate in anhydrous diethyl ether (or THF).
-
The dropping funnel is charged with the solution of methylmagnesium bromide.
-
-
Grignard Addition:
-
Cool the solution of the ester to 0 °C using an ice bath.
-
Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred ester solution. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure the reaction goes to completion.
-
-
Reaction Quenching:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the alkoxide intermediate. This process is exothermic and will produce gas, so the addition must be controlled.
-
-
Workup and Extraction:
-
Transfer the mixture to a large separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. Ch 14: RLi or RMgX with Esters to 3o alcohols [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acs.org [acs.org]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. faculty.fgcu.edu [faculty.fgcu.edu]
- 9. dchas.org [dchas.org]
Catalytic Applications of Metal Complexes with 1-(1-Hydroxy-1-methylethyl)cyclopentanol: A Review of a Novel Research Area
Initial research into the catalytic applications of metal complexes featuring the ligand 1-(1-Hydroxy-1-methylethyl)cyclopentanol has revealed a significant gap in the current scientific literature. At present, there are no specific, publicly available studies, patents, or datasets detailing the synthesis, characterization, and catalytic activity of metal complexes incorporating this particular diol ligand. Therefore, the following application notes and protocols are based on analogous systems and general principles of catalysis involving similar tertiary alcohol and diol ligands. This document aims to provide a foundational framework for researchers and drug development professionals interested in exploring this novel area of chemistry.
While direct experimental data for the target compound is unavailable, the broader field of coordination chemistry provides insights into the potential catalytic roles of such ligands. Generally, metal complexes with alcohol and diol functionalities are explored for a variety of organic transformations. These ligands can coordinate to a metal center through one or both oxygen atoms, influencing the metal's electronic properties and steric environment, which in turn dictates its catalytic behavior.
General Principles of Catalysis with Alcohol and Diol Ligands
Metal complexes containing alcohol and diol ligands have been investigated for several key types of catalytic reactions:
-
Oxidation Reactions: The hydroxyl groups of the ligand can modulate the redox potential of the metal center, making it a suitable catalyst for the oxidation of substrates like alcohols and alkenes.
-
Reduction Reactions: Chiral diol ligands are famously used in asymmetric reduction of ketones and other prochiral compounds, where the stereochemistry of the ligand dictates the enantioselectivity of the product.
-
Polymerization Reactions: Certain metal-alkoxide complexes, formed from the deprotonation of alcohol ligands, can act as initiators for ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce biodegradable polymers.[1]
-
C-C Bond Forming Reactions: The steric and electronic properties of these ligands can influence the selectivity and activity of metal catalysts in cross-coupling reactions.
Based on these general principles, hypothetical applications for metal complexes of this compound can be postulated. The presence of two tertiary hydroxyl groups on a cyclopentane scaffold suggests that it could act as a bidentate ligand, forming a chelate ring with a metal center. The stereochemistry of the cyclopentane ring and the bulky tert-butyl-like groups could create a unique chiral pocket around the metal, potentially leading to high selectivity in asymmetric catalysis.
Hypothetical Application Note 1: Asymmetric Hydrogenation of Ketones
Introduction: The development of efficient and selective catalysts for the asymmetric hydrogenation of ketones to chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries. Chiral diol ligands, in complex with transition metals like Ruthenium or Iridium, have proven to be highly effective for this transformation. This application note explores the potential use of a novel metal complex, [RuCl₂(arene)(this compound)], as a catalyst for the asymmetric transfer hydrogenation of acetophenone.
Workflow for Catalyst Screening:
References
Synthesis of Novel Esters from 1-(1-Hydroxy-1-methylethyl)cyclopentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel esters from the di-tertiary alcohol, 1-(1-hydroxy-1-methylethyl)cyclopentanol. Due to the sterically hindered nature of the tertiary hydroxyl groups, specialized esterification methods are required to achieve efficient conversion while minimizing side reactions such as dehydration. This guide focuses on two primary methodologies: the Steglich esterification for mono- and di-esters of monocarboxylic acids, and a modified acid-catalyzed esterification for the synthesis of di-esters from dicarboxylic acids. Detailed protocols, data presentation in tabular format, and workflow visualizations are provided to aid researchers in the successful synthesis and characterization of these novel compounds, which hold potential for applications in drug delivery and materials science due to their unique structural features.
Introduction
This compound is a unique di-tertiary alcohol featuring two sterically hindered hydroxyl groups. The synthesis of esters from such molecules presents a challenge due to the low reactivity of the tertiary alcohol and its propensity to undergo elimination reactions under harsh acidic conditions. However, the resulting esters are of significant interest due to their potential as bulky building blocks in polymer chemistry, as prodrugs to enhance the lipophilicity and modify the release profiles of pharmaceuticals, and as specialty lubricants and plasticizers.[1][2]
This guide outlines reliable protocols for the synthesis of both mono- and di-esters of this compound with a variety of carboxylic acids.
Synthesis Strategies and Signaling Pathways
The primary challenge in the esterification of this compound is overcoming the steric hindrance and preventing the formation of undesired alkene byproducts. The following reaction pathways are recommended:
Steglich Esterification for Mono- and Di-Esters
The Steglich esterification is a mild and effective method for the formation of esters from sterically hindered alcohols.[3][4] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5] This method proceeds under neutral and mild conditions, making it ideal for substrates prone to acid-catalyzed dehydration.[6]
Dicarboxylic Acid Esterification
For the synthesis of di-esters from dicarboxylic acids, a Dean-Stark apparatus can be employed to drive the reaction to completion by removing water. A suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA), is used. The choice of a high-boiling point, non-polar solvent like toluene is crucial for the azeotropic removal of water.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of a Mono-ester via Steglich Esterification (Example: Mono-acetate)
Materials:
-
This compound
-
Acetic Acid (glacial)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add acetic acid (1.1 eq) and DMAP (0.1 eq) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure mono-acetate ester.
Protocol 2: Synthesis of a Di-ester via Steglich Esterification (Example: Di-benzoate)
Materials:
-
This compound
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% aqueous hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), benzoic acid (2.5 eq), and DMAP (0.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C and add a solution of DCC (2.5 eq) in anhydrous DCM dropwise over 30 minutes.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford the pure di-benzoate ester.
Protocol 3: Synthesis of a Di-ester from a Dicarboxylic Acid (Example: Di-succinate)
Materials:
-
This compound
-
Succinic Acid
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (2.2 eq), succinic acid (1.0 eq), p-TSA (0.1 eq), and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 8-16 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic, followed by a wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure di-succinate ester.
Data Presentation
The following tables summarize expected data for representative synthesized esters. Yields are based on typical outcomes for sterically hindered esterifications. Spectroscopic data are predicted based on analogous structures.
Table 1: Reaction Conditions and Yields for Representative Esters
| Ester Product | Carboxylic Acid | Method | Reaction Time (h) | Typical Yield (%) |
| Mono-acetate | Acetic Acid | Steglich (EDC) | 18 | 75-85 |
| Di-benzoate | Benzoic Acid | Steglich (DCC) | 36 | 60-70 |
| Di-succinate | Succinic Acid | Dean-Stark (p-TSA) | 12 | 50-65 |
Table 2: Predicted Spectroscopic Data for Novel Esters
| Ester Product | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) | Predicted IR Absorption Bands (cm⁻¹) |
| Mono-acetate | ~2.0 (s, 3H, -OCOCH₃), 1.5-1.8 (m, 8H, cyclopentyl), 1.4 (s, 6H, -C(CH₃)₂OCO-), 1.2 (s, 3H, -C(CH₃)₂OH) | ~170 (C=O), ~85 (quaternary C-O), ~80 (quaternary C-OH), ~40 (cyclopentyl CH₂), ~25 (CH₃) | 3500-3400 (br, O-H), 2970-2860 (C-H), 1735 (s, C=O), 1240 (s, C-O) |
| Di-benzoate | 8.0-7.4 (m, 10H, Ar-H), 1.8-2.1 (m, 8H, cyclopentyl), 1.6 (s, 12H, -C(CH₃)₂) | ~166 (C=O), ~133-128 (Ar-C), ~88 (quaternary C-O), ~40 (cyclopentyl CH₂), ~26 (CH₃) | 3100-3000 (Ar C-H), 2970-2860 (C-H), 1720 (s, C=O), 1270 (s, C-O), 710 (s, Ar C-H bend) |
| Di-succinate | ~2.6 (s, 4H, -COCH₂CH₂CO-), 1.6-1.9 (m, 16H, cyclopentyl), 1.5 (s, 24H, -C(CH₃)₂) | ~172 (C=O), ~86 (quaternary C-O), ~40 (cyclopentyl CH₂), ~29 (-COCH₂-), ~26 (CH₃) | 2970-2860 (C-H), 1730 (s, C=O), 1150 (s, C-O) |
Potential Applications
The novel esters synthesized from this compound, with their bulky and rigid structures, are anticipated to have several valuable applications:
-
Drug Delivery: The di-esters can be utilized as prodrugs for dicarboxylic acid-containing drugs, potentially improving their lipophilicity and cellular uptake.[1] The sterically hindered ester linkage may also modulate the rate of enzymatic hydrolysis, allowing for controlled drug release.[7]
-
Polymer Chemistry: As di-functional monomers, these esters can be incorporated into polyesters, polycarbonates, and polyurethanes to introduce unique structural features, potentially enhancing thermal stability and modifying mechanical properties.
-
Lubricants and Plasticizers: The branched and bulky nature of these esters suggests their potential use as high-performance lubricants and as plasticizers for polymers, where they may impart increased flexibility and durability.[8]
Conclusion
The synthesis of novel esters from this compound, while challenging, is readily achievable through the application of appropriate synthetic methodologies. The Steglich esterification provides a mild and efficient route for the synthesis of both mono- and di-esters from monocarboxylic acids, while azeotropic water removal is effective for the synthesis of di-esters from dicarboxylic acids. The protocols and data presented herein serve as a comprehensive guide for researchers to explore the synthesis and potential applications of this promising class of sterically hindered esters.
References
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(1-Hydroxy-1-methylethyl)cyclopentanol in the Synthesis of Novel Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel fragrance compounds with unique olfactory profiles is a continuous endeavor in the fragrance industry. Cyclic alcohols and their derivatives, particularly those based on cyclopentane and cyclohexane, are known to exhibit a wide range of desirable scents, including floral, fruity, and woody notes.[1][2][3][4] This document explores the potential of 1-(1-hydroxy-1-methylethyl)cyclopentanol as a precursor for the synthesis of new fragrance compounds. While direct synthesis of fragrance molecules from this specific diol is not widely documented, its structure as a tertiary diol presents a promising opportunity for derivatization, primarily through acid-catalyzed dehydration, to yield unsaturated compounds with potential fragrance properties. These application notes provide a hypothetical framework and experimental protocol for the synthesis and exploration of these potential new fragrance molecules.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is crucial for developing synthetic protocols. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5607-45-4 | [5] |
| Molecular Formula | C8H16O2 | [5] |
| Molecular Weight | 144.21 g/mol | [5] |
| Boiling Point | 234.1 °C at 760 mmHg | [5] |
| Flash Point | 105.8 °C | [5] |
| Density | 1.097 g/cm³ | [5] |
Proposed Synthesis of Fragrance Compounds
The most direct and chemically plausible method for converting this compound into compounds with potential fragrance properties is through acid-catalyzed dehydration.[6][7] As a tertiary diol, it is susceptible to elimination reactions under acidic conditions to form alkenes. The reaction is expected to proceed through a carbocation intermediate, which can then eliminate a proton from an adjacent carbon to form a double bond. Due to the structure of the starting material, a mixture of isomeric alkenes is expected.
Hypothetical Dehydration Products
The acid-catalyzed dehydration of this compound is expected to yield a mixture of the following unsaturated alcohols:
| Compound Name | Structure | Predicted Odor Profile |
| 1-(1-isopropenyl)cyclopentanol | ![]() | Floral, Green |
| 1-(1-methylethenyl)cyclopentanol | ![]() | Woody, Herbaceous |
Note: The odor profiles are predicted based on the general characteristics of similar unsaturated cyclic alcohols and would require experimental validation.
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol describes a hypothetical procedure for the dehydration of this compound.
Materials:
-
This compound
-
Phosphoric acid (85%) or p-Toluenesulfonic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or Dichloromethane
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 14.4 g (0.1 mol) of this compound.
-
Slowly add 5 mL of 85% phosphoric acid to the flask while stirring.
-
Set up a simple distillation apparatus with the reaction flask.
-
Heat the mixture gently with a heating mantle to a temperature of 100-120°C.
-
Collect the distillate, which will be a mixture of the alkene products and water.
-
Continue the distillation until no more organic material is distilling over.
-
Transfer the distillate to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
The solvent can be removed under reduced pressure to yield the crude product mixture.
-
The product mixture can be further purified by fractional distillation or column chromatography to isolate the individual isomers.
Hypothetical Reaction Data
| Parameter | Value |
| Theoretical Yield | 12.6 g |
| Actual Yield (Crude) | 10.1 g |
| Percentage Yield | 80% |
| Purity (GC-MS) | Mixture of isomers |
Visualizations
Logical Relationship Diagram
Caption: Precursor to Fragrance Synthesis.
Experimental Workflow Diagram
Caption: Synthesis and Purification Workflow.
Reaction Mechanism Diagram
Caption: Acid-Catalyzed Dehydration Mechanism.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. DE2729121C3 - Use of cyclopentane derivatives as fragrances and new cyclopentane derivatives - Google Patents [patents.google.com]
- 3. US20090209449A1 - Novel woody odorants - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|lookchem [lookchem.com]
- 6. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Biological Screening of 1-(1-Hydroxy-1-methylethyl)cyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological screening of novel 1-(1-hydroxy-1-methylethyl)cyclopentanol derivatives. This class of compounds, characterized by a substituted cyclopentanol core, holds potential for the development of new therapeutic agents, particularly in oncology. The following sections detail their potential applications, protocols for biological evaluation, and representative data.
Introduction and Potential Applications
This compound and its derivatives are synthetic small molecules that share structural similarities with certain terpenoids, a large class of naturally occurring compounds with diverse pharmacological activities. Terpenoids have been extensively studied for their anti-infective, anti-inflammatory, and anticancer properties.[1][2] The cyclopentane moiety is also present in various biologically active compounds and can be a crucial structural feature for interaction with biological targets.[3][4]
The primary application for the biological screening of these derivatives is in the discovery of novel anticancer agents.[3][5] Cytotoxicity screening against a panel of cancer cell lines is the initial and fundamental step to identify promising lead compounds for further development.[6][7] These compounds may exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, or modulation of specific signaling pathways involved in cancer progression.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes representative cytotoxic activity of a hypothetical series of this compound derivatives against a panel of human cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are presented in micromolar (µM).
| Compound ID | Derivative Substitution | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| HCPD-01 | Unsubstituted | > 100 | > 100 | > 100 |
| HCPD-02 | R = 4-chlorophenyl | 15.2 | 22.5 | 18.9 |
| HCPD-03 | R = 4-methoxyphenyl | 28.7 | 35.1 | 31.4 |
| HCPD-04 | R = 4-nitrophenyl | 8.5 | 12.3 | 9.8 |
| HCPD-05 | R = 2,4-dichlorophenyl | 5.1 | 7.9 | 6.2 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Cell Culture
Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma) are commonly used for initial in vitro screening.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% (v/v).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes on a plate shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration using a suitable software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of novel compounds.
Potential Signaling Pathway Modulation
Derivatives of this compound may induce cytotoxicity through the activation of intrinsic apoptotic pathways. A potential mechanism involves the induction of cellular stress, leading to the activation of pro-apoptotic proteins and eventual cell death.
Caption: A potential intrinsic apoptosis signaling pathway activated by the derivatives.
References
- 1. phcogrev.com [phcogrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Diverse terpenoid glycosides with in vitro cytotoxicity from Glechoma longituba - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound via a Grignard reaction?
The most common precursor for this synthesis is methyl cyclopentanecarboxylate. This ester reacts with two equivalents of a methyl Grignard reagent (such as methylmagnesium bromide or methylmagnesium iodide) to yield the desired tertiary alcohol after an acidic workup.[1] Alternatively, cyclopentanone can be used as a starting material, which would first be reacted with a Grignard reagent derived from a protected 2-hydroxypropyl species, though this is a less direct route.
Q2: My Grignard reaction is not initiating. What are the possible causes and solutions?
Failure of a Grignard reaction to initiate is a common issue, often stemming from the following:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, for instance by flame-drying or oven-drying, and that anhydrous solvents (typically diethyl ether or tetrahydrofuran) are used.[2]
-
Inactive Magnesium Surface: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction with the alkyl halide. Activation of the magnesium can be achieved by methods such as crushing the magnesium turnings in the flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[2]
-
Poor Quality Alkyl Halide: The methyl halide used should be pure and free of water.
Q3: My reaction yield is significantly lower than expected. What are the potential reasons?
Low yields in this synthesis can be attributed to several factors:
-
Incomplete Grignard Reagent Formation: If the Grignard reagent was not fully formed, there will be insufficient nucleophile to react with the ester.
-
Side Reactions: Several side reactions can consume the Grignard reagent or the starting material, reducing the yield of the desired product. These include enolization of the starting ester and reduction of the carbonyl group.
-
Loss of Product During Workup: The product is a diol and may have some water solubility. Ensure efficient extraction with an appropriate organic solvent during the workup procedure.
Troubleshooting Guide
This guide addresses specific byproducts that may be observed during the synthesis of this compound and provides strategies for their minimization.
| Observed Issue/Byproduct | Potential Cause(s) | Troubleshooting/Minimization Strategies |
| Recovery of Starting Material (Methyl Cyclopentanecarboxylate) | Incomplete reaction due to insufficient Grignard reagent or premature quenching. | Ensure the Grignard reagent is fully formed before adding the ester. Use a slight excess of the Grignard reagent. Avoid any sources of protic solvents until the reaction is complete. |
| Formation of 1-Methylcyclopentanol | This can occur if only one equivalent of the Grignard reagent adds to the methyl cyclopentanecarboxylate, followed by quenching. It can also be a reduction byproduct. | Ensure at least two full equivalents of the Grignard reagent are used. Add the Grignard reagent to the ester solution slowly to maintain a controlled reaction temperature. |
| Formation of Methane | The Grignard reagent is reacting with a protic species (e.g., water, alcohol) in the reaction mixture. | Rigorously dry all glassware and solvents. Ensure the starting ester is anhydrous. |
| Formation of Ethane | If using methylmagnesium iodide, a Wurtz-type coupling of the methyl groups can occur, though this is typically a minor byproduct. | This is an inherent side reaction but is generally not significant enough to impact yield dramatically. |
Experimental Protocols
Synthesis of this compound from Methyl Cyclopentanecarboxylate
This protocol is a generalized procedure based on standard Grignard reactions with esters. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide or methyl bromide
-
Methyl cyclopentanecarboxylate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (2.2 equivalents) to the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, place a solution of methyl iodide or methyl bromide (2.2 equivalents) in anhydrous diethyl ether or THF.
-
Add a small amount of the methyl halide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Methyl Cyclopentanecarboxylate:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve methyl cyclopentanecarboxylate (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis.
References
Technical Support Center: Purification of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(1-Hydroxy-1-methylethyl)cyclopentanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties is crucial for selecting the appropriate purification technique. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Boiling Point | 234.1 °C at 760 mmHg | [1] |
| Density | 1.097 g/cm³ | [1] |
| Flash Point | 105.8 °C | [1] |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Q2: Which purification techniques are most suitable for this compound?
A2: Given its diol structure and resulting polarity, the most common and effective purification techniques are:
-
Recrystallization: Ideal for purifying solid samples of the compound.[2][3][4][5][6]
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.[7][8][9][10]
-
Distillation (under reduced pressure): Suitable for purifying liquid samples, especially on a larger scale. The high boiling point necessitates vacuum distillation to prevent decomposition.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar diol like this compound, suitable solvents might include:
-
Toluene
-
Ethyl acetate
-
Heptane or Hexane (as an anti-solvent)
-
Mixtures of the above solvents.
It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific sample.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Gradually add more hot solvent until the compound dissolves.- If a large volume of solvent is required, the compound may be sparingly soluble. Try a different, more polar solvent. |
| Oiling out instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Impurities are present. | - Lower the temperature at which the compound dissolves by adding a co-solvent.- Use a larger volume of solvent.- Try to purify by another method first, like column chromatography, to remove impurities. |
| No crystals form upon cooling. | - The solution is not saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Cool the filtrate in an ice bath to see if more crystals form.- Use a less polar solvent if possible. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | - Incorrect mobile phase polarity.- Column overloading. | - Adjust the solvent system polarity. For normal phase silica gel, increase or decrease the ratio of the polar solvent (e.g., ethyl acetate in hexane).- Use less sample material for the amount of stationary phase. |
| Compound elutes too quickly (low retention). | - The mobile phase is too polar (normal phase).- The stationary phase is not suitable. | - Decrease the polarity of the mobile phase (e.g., use a lower percentage of ethyl acetate in hexane).- Consider using a more polar stationary phase or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[9] |
| Compound does not elute from the column. | - The mobile phase is not polar enough (normal phase).- The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase. A gradient elution may be necessary.- Consider using reversed-phase chromatography with a polar mobile phase.[8] |
| Tailing of peaks. | - Interactions between the polar hydroxyl groups and the stationary phase.- Column channeling or improper packing. | - Add a small amount of a polar modifier like methanol or triethylamine to the mobile phase.- Ensure the column is packed uniformly. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add about 50 mg of the crude this compound. Add a few drops of the chosen solvent and heat gently. If the solid dissolves, cool the solution to see if crystals form. Test various solvents to find the most suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Column Chromatography (Normal Phase)
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate in hexane).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting crystallization failure.
References
- 1. lookchem.com [lookchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. columbia.edu [columbia.edu]
Technical Support Center: Synthesis of Sterically Hindered Tertiary Diols
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of sterically hindered tertiary diols. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of sterically hindered tertiary diols.
Question: My Grignard reaction with a sterically hindered ketone is giving a very low yield of the desired tertiary alcohol. What is going wrong?
Answer:
Low yields in Grignard reactions with sterically hindered ketones are a common problem, often due to competing side reactions.[1] Here are the most likely causes and how to address them:
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[1] After acidic workup, this regenerates the starting ketone, thus reducing the yield of the desired alcohol.
-
Solution: Use a less sterically hindered Grignard reagent if the structure of the target molecule allows. Alternatively, consider using an organolithium reagent, which can be more nucleophilic and less basic than a Grignard reagent. Running the reaction at a lower temperature can also favor the nucleophilic addition over enolization.
-
-
Reduction of the Ketone: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state.[1][2]
-
Solution: Use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, if possible.
-
-
Impure Reagents or Wet Glassware: Grignard reagents are highly reactive towards protic sources, such as water or alcohols.[3] Any moisture will quench the Grignard reagent and reduce the amount available to react with the ketone.
Question: I am attempting a pinacol coupling to form a 1,2-diol, but the reaction is inefficient. How can I improve the yield?
Answer:
Traditional pinacol couplings using alkali or alkaline earth metals can result in low yields and poor selectivity.[5] Modern catalytic methods have significantly improved this reaction.
-
Inefficient Reductant: The choice of reducing agent is critical for a successful pinacol coupling.
-
Solution: Consider using a more modern catalytic system. For example, a system using catalytic amounts of VCl₃ with a stoichiometric amount of a co-reductant like zinc or aluminum has been shown to be effective, even in aqueous media.[6] Samarium(II) iodide is another powerful reagent for promoting pinacol couplings.[7]
-
-
Reaction Conditions: The reaction conditions, including solvent and temperature, can greatly influence the outcome of the reaction.
Question: I am struggling with the purification of my sterically hindered diol. What are the best methods?
Answer:
The purification of diols can be challenging due to their polarity. The presence of two hydroxyl groups allows for strong hydrogen bonding, which can lead to issues with chromatography and distillation.
-
Column Chromatography: While a common technique, diols can sometimes streak on silica gel.
-
Solution: A polar eluent system is typically required. A mixture of ethyl acetate and hexanes is a good starting point. If streaking is an issue, adding a small amount of a more polar solvent like methanol to the eluent can help.
-
-
Crystallization: If the diol is a solid, crystallization can be a very effective purification method.
-
Solution: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Distillation: For liquid diols, distillation can be an option, but the high boiling points of many diols can be a limitation.
-
Solution: Use a high-vacuum distillation apparatus to lower the boiling point of the diol.
-
-
Protection-Purification-Deprotection: If direct purification is proving difficult, a protection-purification-deprotection strategy can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing sterically hindered tertiary diols?
A1: The primary challenges stem from the steric hindrance around the reactive centers. This can lead to:
-
Low reaction rates: Steric bulk can slow down the approach of nucleophiles to carbonyl carbons.
-
Competing side reactions: With hindered ketones, reagents like Grignard reagents may act as bases (enolization) or reducing agents instead of adding as nucleophiles.[1]
-
Low reactivity of diols: In subsequent reactions, the hydroxyl groups of sterically hindered diols can be unreactive.[10][11]
-
Purification difficulties: The polarity of the diol, combined with its potentially high molecular weight and crystallinity, can make purification by standard methods challenging.[12][13]
Q2: When should I use a protecting group for my diol synthesis?
A2: Protecting groups are essential in multi-step syntheses where the diol functionality might interfere with subsequent reactions.[9][14] For example, if you need to perform a reaction that is sensitive to acidic protons (like another Grignard reaction) or if you have other functional groups that might react under the conditions required to modify another part of the molecule, you should protect the diol.[9]
Q3: What are the most common protecting groups for 1,2- and 1,3-diols?
A3: The most common protecting groups for 1,2- and 1,3-diols are cyclic acetals and ketals.[8]
-
Acetonides: Formed by reacting the diol with acetone or 2,2-dimethoxypropane under acidic catalysis, these are very common for protecting 1,2- and 1,3-diols.[8]
-
Benzylidene acetals: Formed from the reaction of the diol with benzaldehyde, these are also widely used.[8]
-
Silyl ethers: For protecting the hydroxyl groups individually, silyl ethers like TBDMS (tert-butyldimethylsilyl) are often used.[9]
Q4: Can I selectively protect one hydroxyl group in a diol?
A4: Yes, selective protection is possible, especially if the two hydroxyl groups have different steric environments (e.g., a primary vs. a secondary alcohol). Bulky protecting groups like the dimethoxytrityl (DMT) group can be used for selective protection.[13] By carefully controlling the stoichiometry of the protecting group reagent and the reaction conditions, it is often possible to achieve monoprotection.
Data Presentation
Table 1: Comparison of Synthetic Methods for Tertiary Alcohols
| Method | Starting Materials | Key Features & Challenges | Common Side Reactions |
| Grignard Reaction | Ketone + Grignard Reagent | Widely applicable. Challenging with sterically hindered ketones.[1] Requires strictly anhydrous conditions.[3] | Enolization (ketone starting material recovered).[1] Reduction (secondary alcohol formed).[2] |
| Organolithium Addition | Ketone + Organolithium Reagent | Generally more reactive and less basic than Grignard reagents. Can be more effective for hindered ketones. | Can still undergo enolization. Often requires very low temperatures. |
Table 2: Common Protecting Groups for 1,2- and 1,3-Diols
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |
| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst | Mild aqueous acid | Stable to base, oxidation, and reduction |
| Benzylidene Acetal | Benzaldehyde, acid catalyst (e.g., TsOH) | Catalytic hydrogenation or strong acid | Stable to base and many redox conditions |
| TBDMS Ether (individual protection) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid | Stable to base, mild acid, and many redox conditions |
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered Tertiary Alcohol via Grignard Reaction
Objective: To synthesize 2,4,4-trimethyl-2-pentanol from di-tert-butyl ketone and methylmagnesium bromide.
Materials:
-
Di-tert-butyl ketone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Maintain a dry, inert atmosphere using a nitrogen or argon balloon.
-
Reactant Preparation: In the flask, dissolve di-tert-butyl ketone (1 equivalent) in anhydrous diethyl ether.
-
Grignard Addition: Cool the flask in an ice bath. Add methylmagnesium bromide (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[2]
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure tertiary alcohol.
Protocol 2: Protection of a 1,2-Diol as an Acetonide
Objective: To protect (±)-hydrobenzoin as its acetonide derivative.
Materials:
-
(±)-Hydrobenzoin (1,2-diphenyl-1,2-ethanediol)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Anhydrous acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: To a round-bottom flask containing a magnetic stir bar, add (±)-hydrobenzoin (1 equivalent) and 2,2-dimethoxypropane (1.5 equivalents).
-
Solvent and Catalyst: Add anhydrous acetone as the solvent, followed by a catalytic amount of p-TsOH monohydrate.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench the catalyst by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Workup: Remove the acetone using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Grignard reactions.
Caption: Competing pathways in Grignard reactions with hindered ketones.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pinacol Coupling Reaction [organic-chemistry.org]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Protective Groups [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(1-Hydroxy-1-methylethyl)cyclopentanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) to cyclopentanone. Following the Grignard addition, an acidic workup is required to protonate the resulting alkoxide and yield the desired tertiary alcohol.
Q2: My Grignard reaction to synthesize this compound is not starting. What are the possible reasons and solutions?
A2: Failure for a Grignard reaction to initiate is a common issue. Here are the primary causes and their remedies:
-
Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.
-
Inactive Magnesium Surface: The surface of the magnesium turnings may have an oxide layer that prevents the reaction. You can activate the magnesium by gently crushing the turnings in a mortar and pestle (in a dry environment), adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Poor Quality Alkyl Halide: Ensure the methyl halide used to prepare the Grignard reagent is pure and free of water or other impurities.
Q3: The yield of my this compound synthesis is consistently low. What are the potential side reactions and how can I minimize them?
A3: Low yields in this Grignard synthesis can be attributed to several side reactions:
-
Enolization of Cyclopentanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclopentanone, forming an enolate. This consumes the Grignard reagent and the ketone, reducing the yield of the desired alcohol. To minimize this, add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
-
Reduction of Cyclopentanone: If the Grignard reagent has a beta-hydrogen (not the case for methylmagnesium halides), it can reduce the ketone to a secondary alcohol. While less of a concern with methyl Grignard, impurities in the reagents could potentially lead to reduction products.
-
Wurtz Coupling: During the formation of the Grignard reagent, a coupling reaction between the alkyl halide and the already formed Grignard reagent can occur. This reduces the concentration of the active Grignard reagent. This can be minimized by slow addition of the alkyl halide to the magnesium turnings.
Q4: What is the best workup procedure for the synthesis of this compound?
A4: After the reaction is complete, the reaction mixture should be cooled in an ice bath and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over a strong acid workup (like HCl or H₂SO₄) to avoid potential acid-catalyzed side reactions of the tertiary alcohol product. The product can then be extracted with an organic solvent like diethyl ether or ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction does not initiate (no exotherm or bubbling) | 1. Wet glassware or solvent.2. Magnesium surface is passivated (oxidized).3. Impure alkyl halide. | 1. Ensure all glassware is thoroughly dried (oven or flame-dried) and use anhydrous solvents.2. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.3. Use freshly distilled or high-purity alkyl halide. |
| Low yield of this compound | 1. Significant enolization of cyclopentanone.2. Grignard reagent concentration was lower than expected.3. Incomplete reaction.4. Loss of product during workup and purification. | 1. Add the cyclopentanone solution dropwise to the Grignard reagent at 0 °C or below.2. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Consider titrating the Grignard solution before use.3. Allow the reaction to stir for a sufficient time (e.g., 1-2 hours) after the addition of cyclopentanone.4. Perform multiple extractions of the aqueous layer and be careful during solvent removal and distillation. |
| Formation of a significant amount of high-boiling point byproduct | This could be a result of Wurtz coupling during Grignard formation, leading to the formation of ethane and subsequent side reactions, or dimerization/polymerization of cyclopentanone under basic conditions. | 1. Prepare the Grignard reagent by adding the alkyl halide slowly to the magnesium.2. Maintain a low reaction temperature during the addition of cyclopentanone. |
| Product is contaminated with the starting material (cyclopentanone) | Incomplete reaction. | 1. Ensure a slight excess of the Grignard reagent is used.2. Increase the reaction time after the addition of cyclopentanone.3. Careful purification by fractional distillation can separate the product from the lower-boiling point cyclopentanone. |
| Product is an oil instead of a solid | The presence of impurities or residual solvent can lower the melting point of the product. | 1. Ensure the product is thoroughly dried to remove any residual solvent.2. Purify the product by distillation or recrystallization from a suitable solvent (e.g., hexane). |
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 1-alkylcyclopentanols, which are analogous to the synthesis of this compound.
| Alkyl Group | Grignard Reagent | Ketone | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl | Ethylmagnesium Bromide | Cyclopentanone | Tetrahydrofuran (THF) | 0 - 5 | 1 | ~70%[1] |
| Methyl | Methylmagnesium Iodide | Cyclopentanone | Diethyl Ether | 0 to room temp. | 2 | ~65-75% (expected) |
| Propyl | Propylmagnesium Bromide | Cyclopentanone | Diethyl Ether | 0 to room temp. | 2 | ~70-80% (expected) |
Note: The yields for the methyl and propyl analogues are estimated based on typical Grignard reaction efficiencies under these conditions.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from a similar procedure for the synthesis of 1-ethylcyclopentanol.[1]
Materials:
-
Magnesium turnings
-
Methyl iodide (or methyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should start spontaneously, as indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Continue adding the ammonium chloride solution until the magnesium salts have dissolved and two clear layers are visible.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
-
Visualizations
Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to cyclopentanone. The reaction is typically followed by an acidic workup to protonate the resulting alkoxide.
Q2: What are the CAS number and key chemical properties of this compound?
-
CAS Number: 5607-45-4
-
Molecular Formula: C₈H₁₆O₂
-
Molecular Weight: 144.21 g/mol
-
Boiling Point: Approximately 234.1°C at 760 mmHg
-
Density: Approximately 1.097 g/cm³
Q3: Why is it crucial to use anhydrous conditions for this synthesis?
Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, such as water and alcohols, which will quench the reagent and reduce the yield of the desired product. It is imperative to use anhydrous solvents (e.g., dry diethyl ether or tetrahydrofuran) and to dry all glassware thoroughly before starting the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent may have been deactivated by exposure to moisture or air. | 1a. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the Grignard reagent under an inert atmosphere (e.g., nitrogen or argon). 1b. Test Grignard Reagent Activity: Before adding the cyclopentanone, test the Grignard reagent by adding a small crystal of iodine; the brown color should disappear. |
| 2. Impure Starting Materials: The cyclopentanone may contain water or other impurities that consume the Grignard reagent. | 2. Purify Starting Materials: Distill cyclopentanone before use to remove water and other impurities. | |
| Formation of Side Products | 1. Enolization of Cyclopentanone: The Grignard reagent can act as a base and deprotonate the α-carbon of cyclopentanone, leading to an enolate and unreacted starting material after workup. | 1a. Low Temperature: Perform the reaction at a low temperature (e.g., 0°C) to favor nucleophilic addition over deprotonation. 1b. Rapid Addition: Add the cyclopentanone to the Grignard reagent solution relatively quickly, but while maintaining temperature control. |
| 2. Wurtz-Type Coupling: The Grignard reagent can couple with any unreacted alkyl halide present from its preparation, leading to the formation of ethane. | 2. Ensure Complete Grignard Formation: Allow sufficient time for the magnesium to react completely with the methyl halide during the preparation of the Grignard reagent. | |
| 3. Formation of 1-methylcyclopentanol: If only one equivalent of the Grignard reagent adds to the cyclopentanone, the product will be 1-methylcyclopentanol. This is the expected product if the reaction is with cyclopentanone, not a subsequent reaction. The target molecule is a diol. The provided name "this compound" implies the reaction of a methyl Grignard reagent with a cyclic ester (lactone) or a subsequent reaction. Assuming the intended product is the tertiary alcohol from cyclopentanone, this is not a side product. If the target is indeed the diol, the starting material would need to be different. Correction: Based on the chemical name, the synthesis is more complex than a simple Grignard addition to cyclopentanone. It involves the addition of two methyl groups, suggesting a reaction with a precursor like a cyclic ester or a dicarbonyl compound. However, the most commonly referenced synthesis for related structures involves cyclopentanone. For the purpose of this guide, we will address the side reactions from the reaction of a methyl Grignard with cyclopentanone, which yields 1-methylcyclopentanol. | 3. Control Stoichiometry: Use a slight excess of the Grignard reagent to ensure complete conversion of the cyclopentanone. | |
| Difficult Product Isolation | 1. Emulsion during Workup: The formation of magnesium salts during the acidic workup can lead to emulsions, making the separation of the organic and aqueous layers difficult. | 1. Use Saturated Ammonium Chloride: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid. This can help to minimize emulsion formation. |
| 2. Co-distillation with Solvent: The product may be difficult to separate from a high-boiling point solvent during purification. | 2. Choose an Appropriate Solvent: Use a lower-boiling point solvent like diethyl ether for easier removal by rotary evaporation. |
Experimental Protocols
Synthesis of 1-Methylcyclopentanol via Grignard Reaction
This protocol details the synthesis of 1-methylcyclopentanol, a common product from the reaction of cyclopentanone with a methyl Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide or methyl bromide
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of cyclopentanone in anhydrous diethyl ether or THF dropwise from the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain 1-methylcyclopentanol.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Desired reaction pathway versus potential side reactions.
stability and degradation of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 1-(1-Hydroxy-1-methylethyl)cyclopentanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a tertiary diol. Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon atom bonded to the hydroxyl group.[1][2][3] However, they can be susceptible to degradation under other stress conditions.
Q2: What are the primary degradation pathways for this compound?
The most probable degradation pathway for this compound is acid-catalyzed dehydration.[4][5] Under acidic conditions and/or heat, the molecule can eliminate one or two molecules of water to form unsaturated cyclopentene derivatives. These resulting alkenes may be more susceptible to subsequent oxidation.[6]
Q3: Is this compound sensitive to light?
Q4: How should I properly store this compound?
To ensure stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Avoid storage with strong acids and oxidizing agents.
Troubleshooting Guide
Issue 1: I observe unexpected degradation of my compound during an experiment.
-
Question: Are you using acidic conditions (e.g., TFA, HCl) in your mobile phase or reaction mixture?
-
Answer: Tertiary alcohols can undergo acid-catalyzed dehydration, especially with heating.[4] This can lead to the formation of alkene impurities. Consider using a less acidic buffer or performing your experiment at a lower temperature.
-
-
Question: Is your sample being exposed to high temperatures for extended periods?
Issue 2: I am trying to perform a forced degradation study, but I am not seeing any degradation.
-
Question: What oxidative conditions are you using?
-
Answer: Tertiary alcohols are resistant to many common oxidizing agents (e.g., chromic acid, permanganate) under mild conditions.[1][2] To achieve oxidative degradation, you may need to use more forcing conditions, such as prolonged heating with an acidic oxidizing agent, which would first promote dehydration to an alkene that can then be oxidized.[6]
-
-
Question: Have you tried thermal stress?
-
Answer: If milder conditions are not effective, increasing the temperature may be necessary to induce degradation. However, be aware that this may lead to complex degradation profiles.
-
Issue 3: I am seeing an unexpected peak in my chromatogram after storing my sample in solution.
-
Question: What solvent are you using?
-
Answer: Ensure your solvent is of high purity and free from acidic or basic contaminants. The stability of the compound in different solvents should be evaluated.
-
-
Question: How was the sample stored?
-
Answer: If not stored properly (e.g., exposed to light, not sealed correctly), degradation can occur over time. Re-analyze a freshly prepared sample to confirm if the impurity is from degradation during storage.
-
Data Presentation
The following table represents hypothetical data from a forced degradation study on this compound to illustrate the expected stability profile.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 15% | Dehydrated alkene derivatives |
| 0.1 M NaOH | 24 hours | 60 °C | < 1% | No significant degradation |
| 3% H₂O₂ | 24 hours | 60 °C | < 2% | Minor oxidative impurities |
| Heat | 48 hours | 80 °C | 5% | Thermal decomposition products |
| Light (ICH Q1B) | 10 days | 25 °C | < 1% | No significant degradation |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples at the same time points as the acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at 60°C, protected from light. Withdraw samples at the specified time points.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C. Withdraw samples at various time points (e.g., 24, 48 hours).
-
Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all samples and controls by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Visualizations
Caption: Acid-catalyzed degradation pathway of a tertiary alcohol.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistrylovers.com [chemistrylovers.com]
- 7. External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(1-Hydroxy-1-methylethyl)cyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via a Grignard reaction involving a cyclopentanone derivative and a methylmagnesium halide, can lead to several impurities. The most common impurities include:
-
Unreacted Starting Materials: Residual cyclopentanone precursor or unreacted Grignar reagent.
-
Byproducts of Grignard Reaction: Side products such as biphenyls may form, particularly if aryl halides are used in the Grignard reagent preparation.[1]
-
Solvent and Reagent Residues: Residual solvents like diethyl ether or THF, and quenching agents.
Q2: Which purification techniques are most effective for removing these impurities?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Flash Chromatography: A versatile technique for separating the target diol from both more and less polar impurities. Diol-functionalized silica gel can be particularly effective for separating polar compounds like diols.
-
Vacuum Distillation: Ideal for purifying high-boiling liquids like this compound, as it lowers the boiling point and prevents thermal decomposition.[2][3][4]
Q3: How can I assess the purity of my this compound sample?
A3: Purity assessment is crucial after any purification step. Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative and quantitative information about the components of your sample, allowing for the identification and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify the structure of the desired product and detect the presence of impurities by comparing the obtained spectrum with a reference.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for a solid compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was added). | 1. Evaporate some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The rate of cooling is too fast. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Add a small amount of a "poorer" solvent in which the compound is less soluble. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Pre-heat the funnel and filter paper during hot filtration to prevent premature crystallization. |
Flash Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (co-elution). | Inappropriate solvent system (mobile phase). | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound.[5] 2. Consider using a different stationary phase, such as diol-functionalized silica, which can offer different selectivity for polar compounds.[6][7][8] 3. Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Product elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. |
| Product does not elute from the column (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Streaking or tailing of spots on TLC and column. | The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds). The column is overloaded. | 1. Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[6] 2. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-10% of the silica gel weight). |
Vacuum Distillation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Bumping or violent boiling. | Uneven heating. Lack of boiling chips or inadequate stirring. | 1. Use a heating mantle with a stirrer for even heating. 2. Add boiling chips or a magnetic stir bar before applying vacuum.[3] Do not use boiling chips under vacuum as they are ineffective.[3] 3. Ensure a smooth and controlled heating rate. |
| Product is not distilling at the expected temperature. | The vacuum is not low enough. Thermometer placement is incorrect. | 1. Check for leaks in the distillation setup. Ensure all joints are properly sealed. 2. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Decomposition of the product. | The heating temperature is too high. | 1. Improve the vacuum to further lower the boiling point. 2. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.[4] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when hot.[9] A mixture of hexane and ethyl acetate is often a good starting point for moderately polar compounds.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Flash Chromatography Protocol (using Diol Silica)
-
Stationary Phase: Diol-functionalized silica gel (40-63 µm particle size).
-
Mobile Phase Selection: Use TLC on diol-functionalized plates to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of approximately 0.3 for the target compound.
-
Column Packing: Pack a glass column with a slurry of the diol silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.[10]
-
Elution: Begin elution with the initial mobile phase, applying positive pressure. If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed. Use a heating mantle with a magnetic stirrer.[3]
-
Sample Preparation: Place the crude liquid product and a magnetic stir bar into the distilling flask.
-
Applying Vacuum: Start the vacuum pump and allow the pressure to stabilize at the desired level.
-
Heating: Begin heating the distilling flask gently and evenly.
-
Distillation and Collection: Collect the fraction that distills at a constant temperature. This temperature will be the boiling point of the compound at the applied pressure.
-
Shutdown: After collecting the desired fraction, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 90 | 98 | 75 | Simple, cost-effective for removing small amounts of impurities. | Lower yield due to solubility in the mother liquor; not effective for large amounts of impurities. |
| Flash Chromatography | 85 | >99 | 85 | High resolution, applicable to a wide range of impurities. | More time-consuming and requires more solvent than recrystallization. |
| Vacuum Distillation | 92 | 99 | 90 | Excellent for high-boiling liquids, prevents decomposition, high recovery. | Requires specialized equipment; not effective for separating compounds with very close boiling points. |
Visualization
Caption: Decision workflow for selecting a purification method.
Caption: General experimental workflow from synthesis to pure product.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Chromatography [chem.rochester.edu]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. How to set up and run a flash chromatography column. [reachdevices.com]
troubleshooting guide for the synthesis of tertiary diols
Technical Support Center: Synthesis of Tertiary Diols
Welcome to the technical support center for the synthesis of tertiary diols. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tertiary diols?
The primary methods for synthesizing tertiary diols involve the addition of organometallic reagents to ketones or esters and the reductive coupling of two carbonyl compounds. Key methods include:
-
Grignard Reaction: The reaction of a ketone with a Grignard reagent (R-MgX) produces a tertiary alcohol. To form a diol, the starting material must already contain a hydroxyl group (suitably protected) or another carbonyl group. Alternatively, reacting an ester with two equivalents of a Grignard reagent yields a tertiary alcohol where two of the alkyl groups are identical.[1][2][3][4]
-
Pinacol Coupling Reaction: This method involves the reductive homocoupling of a ketone or aldehyde in the presence of an electron donor (like magnesium) to form a vicinal diol (a 1,2-diol).[5][6][7][8]
-
Organolithium Reagent Addition: Similar to Grignard reagents, organolithium reagents add to ketones to form tertiary alcohols.[9]
Q2: My reaction is sensitive to water. How can I ensure anhydrous (dry) conditions?
Grignard and organolithium reagents are highly basic and react readily with protic solvents like water and alcohols.[2] To ensure anhydrous conditions:
-
Glassware: Dry all glassware in an oven at >120°C for several hours and cool it under a stream of dry nitrogen or argon, or in a desiccator.
-
Solvents: Use anhydrous solvents. Ethers like THF and diethyl ether are common solvents for Grignard reactions and must be thoroughly dried, for example, by distillation from sodium/benzophenone or by passing through an activated alumina column.[2]
-
Reagents: Ensure all starting materials are dry and that liquid reagents are added via a syringe through a rubber septum.
-
Atmosphere: Conduct the reaction under an inert atmosphere of dry nitrogen or argon.
Q3: How do I choose an appropriate protecting group for a pre-existing hydroxyl group?
When a starting material already contains a hydroxyl group, it must be "protected" to prevent it from reacting with the organometallic reagent. The choice of protecting group is critical.
-
Silyl Ethers (e.g., TMS, TBDMS): These are common choices but can be labile to the Lewis acidic conditions of Grignard reagents.
-
Acetals and Ketals: These are used to protect 1,2- and 1,3-diols and are stable under basic and reductive conditions but are sensitive to acid.[10][11]
-
Benzylidene Acetals: Particularly useful for protecting 1,3-diols.[12]
The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove selectively without affecting the rest of the molecule.
Troubleshooting Guides
Problem 1: Low Yield in Grignard Reaction for Tertiary Diol Synthesis
A low yield is a common issue in Grignard reactions. The following guide helps diagnose and solve the problem.
Caption: Troubleshooting workflow for low-yield Grignard reactions.
-
Cause 1: Poor Grignard Reagent Quality. The Grignard reagent may not have formed efficiently or may have degraded.
-
Solution: Ensure the magnesium turnings are fresh and activated. The reaction to form the reagent is often initiated with a small crystal of iodine or 1,2-dibromoethane. Always titrate the Grignard reagent before use to determine its exact concentration.
-
-
Cause 2: Presence of Water or Protic Impurities. Grignard reagents are strong bases and will be quenched by water, alcohols, or even acidic protons on the starting material.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. If the substrate has acidic protons (other than a protected alcohol), they must be addressed in the synthetic strategy.[2]
-
-
Cause 3: Side Reactions. With sterically hindered ketones or certain Grignard reagents, side reactions can dominate.[1]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This results in the recovery of the starting ketone after acidic workup. Solution: Use a less sterically hindered Grignard reagent or a different organometallic reagent like an organolithium. Changing the solvent or adding a Lewis acid like CeCl₃ (the Luche reduction conditions, though typically for reductions, can also modify reactivity for additions) may also help.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state. Solution: Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) if this pathway is problematic.
-
Problem 2: Poor Diastereoselectivity in Pinacol Coupling
Pinacol coupling of unsymmetrical ketones or aldehydes can produce a mixture of diastereomers (dl and meso).
| Carbonyl Substrate | Reductant/Conditions | Diastereomeric Ratio (dl:meso) | Yield (%) | Reference |
| Benzaldehyde | VCl₃ / Al / H₂O | 56:44 | 72 | [5] |
| Benzaldehyde | ZnCl₂ / Montmorillonite K-10 / aq. THF | 55:45 | - | [5] |
| Aromatic Aldehydes | SmI₂ / HMPA | High diastereoselectivity | - | [5] |
-
Chelation Control: The use of certain metal reductants can lead to the formation of a cyclic intermediate where the two oxygen atoms coordinate to the metal ion.[6][7] The stereochemistry of this intermediate can influence the final product distribution. Samarium(II) iodide (SmI₂) is known to provide high diastereoselectivity in certain cases.[5]
-
Chiral Catalysts: For enantioselective versions, chiral ligands or catalysts can be employed to favor the formation of one enantiomer.[8]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable transition state.
Experimental Protocols
Protocol 1: General Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol describes the addition of a Grignard reagent to a ketone.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Grignard Formation (if not pre-prepared): Add magnesium turnings to the flask. Add a solution of the alkyl/aryl halide in anhydrous diethyl ether or THF dropwise via a syringe. If the reaction does not start, add a small iodine crystal. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 1-2 hours.
-
Addition to Ketone: Cool the Grignard solution to 0°C in an ice bath. Dissolve the ketone in anhydrous ether/THF and add it dropwise to the stirred Grignard solution via a syringe. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Workup: Cool the reaction mixture again to 0°C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary alcohol product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Pinacol Coupling using Mg
This protocol describes the reductive coupling of acetone to form pinacol (2,3-dimethyl-2,3-butanediol).
-
Setup: In an oven-dried flask under an inert atmosphere, place magnesium turnings.
-
Activation: Add a solution of mercury(II) chloride in acetone to the magnesium. The formation of magnesium amalgam is an exothermic reaction.
-
Reaction: Once the amalgamation is complete, add a solution of acetone in anhydrous benzene or toluene. Reflux the mixture for several hours. A gray precipitate will form.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and hydrolyze it by adding cold water or dilute sulfuric acid. This breaks down the magnesium-pinacolate complex.[6][7]
-
Extraction & Purification: Filter the mixture to remove magnesium hydroxide and other inorganic salts. Extract the filtrate with an organic solvent. The pinacol product is often a solid and can be purified by recrystallization.
Diagrams
Grignard Reaction Mechanism and Competing Pathways
Caption: Mechanism of Grignard addition to a ketone and competing side reactions.
Pinacol Coupling Reaction Mechanism
Caption: Mechanism of the Pinacol coupling reaction to form a vicinal diol.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pinacol_coupling_reaction [chemeurope.com]
- 6. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. Pinacol Coupling Reaction [organic-chemistry.org]
- 9. Diastereoselective synthesis of vicinal tertiary diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 11. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Diol - Wikipedia [en.wikipedia.org]
Technical Support Center: Production of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up of 1-(1-hydroxy-1-methylethyl)cyclopentanol production. The primary synthesis route involves the Grignard reaction of cyclopentanone with a methylmagnesium halide (e.g., methylmagnesium bromide).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up process.
Reaction & Synthesis Issues
??? Question: My Grignard reaction fails to initiate. What are the common causes and solutions?
Answer: Failure to initiate is a critical issue, as the buildup of unreacted reagents can lead to a dangerous, uncontrolled reaction once it finally starts.[1] Common causes and troubleshooting steps include:
-
Wet Reagents or Glassware: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous. In-situ FTIR can be used to quantify the amount of water in the solvent before starting the reaction.[1]
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.[2]
-
Activation: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or crush the magnesium turnings in the flask (under inert gas) to expose a fresh surface.
-
Initiation: Add a small portion (approx. 5%) of the halide and use gentle heating or sonication to help start the reaction. Confirmation of initiation can be observed by a color change, gentle refluxing, or by using in-situ monitoring tools like FTIR to detect the consumption of the halide.[1]
-
-
Low-Quality Reagents: Ensure the purity of the methyl halide and magnesium.
??? Question: The reaction is highly exothermic and difficult to control, especially at a larger scale. How can I manage the temperature?
Answer: Thermal management is the most critical safety challenge during the scale-up of exothermic Grignard reactions.[3][4] The decreasing surface-area-to-volume ratio in larger reactors hinders efficient heat dissipation.[3]
-
Controlled Addition: Add the cyclopentanone solution dropwise to the Grignard reagent at a controlled rate. The addition rate should be adjusted to maintain the desired internal temperature. A reaction calorimeter can be used to study heat release and determine safe dosing rates.[4]
-
Efficient Cooling: Use a reactor with a cooling jacket and an efficient overhead condenser. For larger scales, ensure the cooling system has the capacity to handle the total heat of the reaction.
-
Dilution: Using a sufficient volume of an appropriate solvent (e.g., THF, 2-MeTHF) helps to dissipate heat.
-
Continuous Processing: For commercial-scale production, transitioning from batch to a continuous stirred-tank reactor (CSTR) system is an inherently safer approach. This minimizes the reaction volume at any given time, allowing for better thermal control.[5]
??? Question: My final product yield is low. What are the potential side reactions and how can they be minimized?
Answer: Low yields can be attributed to several side reactions. The primary ones are:
-
Enolization of Cyclopentanone: The Grignard reagent can act as a base, deprotonating the alpha-carbon of cyclopentanone to form an enolate.[6] This consumes the ketone and the Grignard reagent without forming the desired alcohol.
-
Solution: Perform the reaction at low temperatures (e.g., 0 °C) and add the ketone to the Grignard reagent slowly to avoid an excess of the ketone in the reaction mixture.
-
-
Wurtz Coupling: The Grignard reagent can react with the unreacted methyl halide.
-
Solution: This is more of an issue during the formation of the Grignard reagent itself. Using a continuous process can improve selectivity and reduce Wurtz coupling.[7]
-
-
Impure Reagents: As mentioned, water will quench the Grignard reagent. Carbon dioxide from the air can also react with it to form a carboxylic acid after workup.[8]
-
Solution: Maintain strict anhydrous and inert conditions throughout the process.
-
Purification & Workup Issues
??? Question: I am having trouble with the aqueous workup, forming a persistent emulsion or solid precipitate. How can I improve the phase separation?
Answer: The workup quenches the reaction and protonates the alkoxide intermediate. The magnesium salts formed can be problematic.
-
Quenching: Slowly and carefully add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid adding water directly to the Grignard mixture, as the reaction is violent.
-
Breaking Emulsions: If an emulsion forms, adding more solvent (e.g., diethyl ether, ethyl acetate) or a saturated brine solution can help break it. Gentle agitation, rather than vigorous shaking, during extraction can also prevent emulsion formation.
-
Filtering Solids: If magnesium salts precipitate, they can sometimes be removed by filtration before the extraction process.
??? Question: What is the most effective method for purifying the final product at scale?
Answer: The choice of purification method depends on the scale and the nature of the impurities.
-
Distillation: If the primary impurities are the solvent and low-boiling byproducts, vacuum distillation can be an effective method for purification on a larger scale.
-
Crystallization: The product, this compound, may be a solid at room temperature. Crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a highly effective and scalable purification method.[9]
-
Flash Chromatography: While ideal for lab-scale purification, scaling up flash chromatography can be complex and costly. It is typically used for high-value products or when distillation and crystallization are not viable. Scaling up requires maintaining ratios of crude mixture to stationary phase and using column volumes (CV) to translate gradients.[10]
Frequently Asked Questions (FAQs)
Safety & Handling
??? Question: What are the critical safety precautions for handling methylmagnesium bromide and scaling up the reaction?
Answer: Methylmagnesium bromide is a highly reactive and hazardous substance. Key precautions include:
-
Inert Atmosphere: Always handle under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, face shields, and gloves inspected for integrity before use.[12]
-
Fire Safety: Keep away from all sources of ignition.[13] Have appropriate fire extinguishers available (e.g., Class D for metal fires, limestone powder, dry sand). Do not use water or carbon dioxide extinguishers.
-
Grounding: Use explosion-proof equipment and ensure all containers and equipment are properly grounded to prevent static discharge.[11]
-
Emergency Preparedness: Ensure safety showers and eyewash stations are accessible. Have a clear plan for handling spills and emergencies.[14]
Process & Methodology
??? Question: Which solvent is best for this reaction at an industrial scale?
Answer: While diethyl ether is common in the lab, its high volatility and low flash point make it hazardous for scale-up. Tetrahydrofuran (THF) is a common alternative. However, 2-Methyltetrahydrofuran (2-MeTHF) is increasingly recommended as a "greener" and safer alternative. It has a higher boiling point and flash point than THF and may be derived from renewable resources.[5]
??? Question: Can this process be run continuously, and what are the advantages?
Answer: Yes, this reaction is well-suited for a continuous flow process, often using a continuous stirred-tank reactor (CSTR). The advantages are significant for scale-up:[5][7]
-
Enhanced Safety: Small reaction volumes mean better control over the exotherm, reducing the risk of thermal runaway.
-
Improved Consistency: Steady-state operation leads to more consistent product quality and yield.
-
Increased Efficiency: Reduces waste and can lead to higher throughput compared to batch reactors of a similar size.
-
Reduced Magnesium Usage: Continuous processes can be more efficient in their use of magnesium.[5]
Data Presentation
Table 1: Typical Reagent Stoichiometry and Reaction Conditions
| Parameter | Laboratory Scale (Batch) | Pilot Scale (Batch) |
| Cyclopentanone | 1.0 eq | 1.0 eq |
| Magnesium | 1.2 - 1.5 eq | 1.1 - 1.3 eq |
| Methyl Bromide | 1.2 - 1.5 eq | 1.1 - 1.3 eq |
| Solvent (e.g., THF) | 5 - 10 mL / mmol of ketone | 4 - 8 mL / mmol of ketone |
| Reaction Temperature | 0 °C to RT (20-25 °C) | 10 - 25 °C |
| Addition Time | 30 - 60 minutes | 2 - 5 hours |
| Typical Yield | 75 - 90% | 80 - 95% |
Table 2: Safety Profile of Key Reagents
| Substance | Hazard Statement Codes | Key Precautions |
| Methylmagnesium bromide | H225, H260, H302, H314, H336 | Highly flammable, reacts violently with water, causes severe burns, may cause drowsiness. Handle under inert gas.[13] |
| Cyclopentanone | H225, H319 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Tetrahydrofuran (THF) | H225, H319, H335, H351 | Highly flammable, may form explosive peroxides. Test for peroxides before use/distillation. |
| Diethyl Ether | H224, H302, H336 | Extremely flammable liquid and vapor, may form explosive peroxides. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and assemble hot under a stream of dry nitrogen. Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.
-
Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. Add 20 mL of anhydrous THF.
-
Initiation: Add ~5% of the total methyl bromide (1.2 eq) dissolved in 30 mL of anhydrous THF to the flask. If the reaction does not start (fizzing, color change), gently warm the flask with a heat gun until initiation.
-
Grignard Reagent Addition: Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes.
-
Ketone Addition: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of cyclopentanone (1.0 eq) in 20 mL of anhydrous THF dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 10 °C.
-
Reaction Completion: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing 100 mL of cold, saturated aqueous ammonium chloride solution with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or flash chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common scale-up issues.
Caption: Reaction pathway showing the desired synthesis and a key side reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. westliberty.edu [westliberty.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds such as 1-(1-hydroxy-1-methylethyl)cyclopentanol, rigorous structural validation is imperative. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a comprehensive validation strategy often involves complementary analytical techniques. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic and chemical methods for the structural confirmation of this compound.
Methodology Comparison: X-ray Crystallography vs. Alternative Techniques
The structural validation of this compound can be approached through various analytical methods. Below is a comparative summary of the expected data from a hypothetical X-ray crystallographic analysis alongside data from established spectroscopic and chemical tests.
| Parameter | X-ray Crystallography (Hypothetical) | Spectroscopic Methods (IR, ¹H NMR, ¹³C NMR) | Chemical Tests |
| Directness of Evidence | Direct 3D structure determination | Indirect structural inference | Functional group identification |
| Sample Phase | Crystalline Solid | Solid or Liquid | Liquid |
| Information Obtained | Bond lengths, bond angles, torsion angles, crystal packing | Functional groups, chemical environment of atoms, connectivity | Presence of specific functional groups (e.g., tertiary alcohol) |
| Key Expected Results | - Precise C-C and C-O bond lengths- Tetrahedral geometry around carbinol carbons- Intermolecular hydrogen bonding | - Broad IR absorption for O-H (~3200-3600 cm⁻¹)- ¹H NMR signals for methyl, cyclopentyl, and hydroxyl protons- ¹³C NMR signals for quaternary and cyclopentyl carbons | - No reaction with Jones reagent (tertiary alcohol)- Rapid reaction with Lucas reagent (tertiary alcohol) |
| Limitations | Requires a suitable single crystal | Ambiguities in complex structures, no absolute configuration | Non-specific, may give false positives |
Experimental Protocols
X-ray Crystallography (Hypothetical Protocol)
-
Crystal Growth: A single crystal of this compound would be grown, likely by slow evaporation from a suitable solvent (e.g., hexane, ethyl acetate).
-
Data Collection: The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data would be collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction pattern would be used to solve the phase problem and generate an initial electron density map. The molecular model would be built into the electron density and refined to yield the final crystal structure. Key parameters such as bond lengths, angles, and atomic displacement parameters would be determined.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: A sample of the compound is placed in an IR spectrometer. The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each frequency. The resulting spectrum reveals the presence of specific functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is irradiated with radio waves, causing the nuclei of the atoms to resonate. The resulting NMR spectrum provides detailed information about the chemical environment and connectivity of atoms.
Chemical Tests
-
Jones Oxidation Test: A few drops of the alcohol are dissolved in acetone, and Jones reagent (a solution of chromium trioxide in sulfuric acid) is added. The persistence of the orange color of the reagent indicates a tertiary alcohol.[1]
-
Lucas Test: A small amount of the alcohol is added to the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid). The rapid formation of an alkyl chloride, observed as turbidity or a separate layer, indicates a tertiary alcohol.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, integrating both definitive crystallographic analysis and complementary spectroscopic and chemical methods.
Caption: Workflow for the structural validation of this compound.
References
comparative analysis of different synthetic routes to 1-(1-Hydroxy-1-methylethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes for the preparation of 1-(1-Hydroxy-1-methylethyl)cyclopentanol, a tertiary diol with potential applications in medicinal chemistry and materials science. The routes compared are the Grignard reaction, the Reformatsky reaction, and the Barbier-type reaction. Each method is evaluated based on its reaction mechanism, experimental protocol, and reported or analogous yield data, offering insights into the most efficient and practical approach for its synthesis.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Reaction Time (approx.) | Reported/Analogous Yield | Key Advantages | Potential Drawbacks |
| Grignard Reaction | Cyclopentyl bromide, Acetone | Magnesium, Diethyl ether | 3-4 hours | ~60-70% | High reactivity, Readily available starting materials | Moisture sensitive, Requires anhydrous conditions, Potential for side reactions |
| Reformatsky Reaction | Cyclopentanone, Ethyl 2-bromoisobutyrate | Zinc, Toluene, Iodine | 1-2 hours | ~80-90% | Tolerant to a wider range of functional groups, Less basic than Grignard reagents | Requires activation of zinc, Halogenated ester can be lachrymatory |
| Barbier-Type Reaction | Cyclopentyl bromide, Acetone | Magnesium, Diethyl ether | 1-2 hours | ~65-75% | One-pot procedure, Milder reaction conditions | Can be less predictable than the two-step Grignard |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic comparisons, the following diagram outlines the key stages from starting materials to the final product for each route.
Caption: Comparative workflow of the three synthetic routes to this compound.
Route 1: Grignard Reaction
The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. In this proposed synthesis, cyclopentylmagnesium bromide is first prepared from cyclopentyl bromide and magnesium metal. This organometallic reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent acidic workup yields the desired tertiary diol.
Experimental Protocol (Analogous Procedure)
Step 1: Preparation of Cyclopentylmagnesium Bromide
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equiv.).
-
A solution of cyclopentyl bromide (1.0 equiv.) in anhydrous diethyl ether is added dropwise to the magnesium turnings.
-
The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and maintained at a gentle reflux until the magnesium is consumed.
Step 2: Reaction with Acetone
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of anhydrous acetone (1.0 equiv.) in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Route 2: Reformatsky Reaction
The Reformatsky reaction provides an alternative route to β-hydroxy esters, which can be readily hydrolyzed and decarboxylated to the desired alcohol. This method utilizes an organozinc reagent, which is typically less basic than a Grignard reagent, making it compatible with a broader range of functional groups. In this proposed synthesis, cyclopentanone reacts with the zinc enolate of ethyl 2-bromoisobutyrate.
Experimental Protocol (Analogous Procedure)[1]
-
A suspension of activated zinc dust (5.0 equiv.) and a catalytic amount of iodine (0.1 equiv.) in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.[1]
-
Ethyl 2-bromoisobutyrate (2.0 equiv.) is added to the mixture.[1]
-
A solution of cyclopentanone (1.0 equiv.) in toluene is then added to the suspension.[1]
-
The resulting mixture is stirred at 90°C for 30 minutes.[1]
-
The reaction is cooled to 0°C and quenched with water.[1]
-
The suspension is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., MTBE).[1]
-
The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The crude β-hydroxy ester is purified by silica gel chromatography.[1]
-
The purified ester is then hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated to yield the final product.
Route 3: Barbier-Type Reaction
The Barbier reaction is a one-pot variation of the Grignard reaction where the organometallic reagent is generated in the presence of the carbonyl substrate. This can sometimes lead to milder reaction conditions and improved yields, although it can be less predictable.
Experimental Protocol (Analogous Procedure)
-
In a round-bottom flask, a mixture of magnesium turnings (1.5 equiv.), cyclopentyl bromide (1.2 equiv.), and a catalytic amount of iodine is prepared in anhydrous diethyl ether.
-
To this mixture, a solution of acetone (1.0 equiv.) in anhydrous diethyl ether is added dropwise with stirring.
-
The reaction is typically initiated by gentle heating and then maintained at room temperature or gentle reflux for 1-2 hours.
-
Workup and purification follow a similar procedure to the Grignard reaction, involving quenching with aqueous ammonium chloride, extraction, drying, and purification of the crude product.
Conclusion
All three synthetic routes present viable pathways to this compound. The Grignard reaction is a well-established and direct method, though it requires strict anhydrous conditions. The Reformatsky reaction offers the advantage of being more tolerant to other functional groups and can provide high yields, but involves a multi-step sequence from the initial product. The Barbier-type reaction simplifies the procedure into a one-pot synthesis, which can be more efficient, but may require more optimization to control. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, available starting materials, and the desired purity of the final product. For a straightforward, high-yield synthesis where functional group tolerance is not a primary concern, the Grignard reaction is often the preferred method. For substrates with more sensitive functionalities, the Reformatsky reaction presents a robust alternative.
References
spectroscopic comparison of 1-(1-Hydroxy-1-methylethyl)cyclopentanol with its analogues
A Spectroscopic Comparison of 1-(1-Hydroxy-1-methylethyl)cyclopentanol Analogues
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the spectroscopic properties of key analogues of this compound. Due to the current unavailability of published experimental spectroscopic data for this compound, this document focuses on a detailed comparison of three structurally related compounds: 1-Methylcyclopentanol , 1-Ethylcyclopentanol , and Cyclopentanol . The provided data, sourced from established spectral databases, offers valuable insights into the characteristic spectroscopic features of substituted cyclopentanol rings, which can serve as a reference for the potential characterization of the title compound and other similar structures.
The following sections present a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a comparative format, along with generalized experimental protocols for these techniques.
Data Presentation
The spectroscopic data for the three analogue compounds are summarized in the tables below for ease of comparison.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | OH | CH₂ (adjacent to C-O) | CH₂ | CH₃ | Other | Solvent | Reference |
| 1-Methylcyclopentanol | ~1.3-1.7 | ~1.5-1.7 | ~1.5-1.7 | 1.22 (s, 3H) | - | CDCl₃ | [1] |
| 1-Ethylcyclopentanol | ~1.2 | ~1.5-1.7 | ~1.5-1.7 | 0.88 (t, 3H) | 1.55 (q, 2H) | Not Specified | |
| Cyclopentanol | ~1.7 (br s, 1H) | 4.32 (quintet, 1H) | ~1.5-1.8 (m, 8H) | - | - | CDCl₃ | [2][3] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C-O | CH₂ (adjacent to C-O) | CH₂ | CH₃ | Other | Solvent | Reference |
| 1-Methylcyclopentanol | 82.8 | 41.5 | 24.0 | 29.3 | - | CDCl₃ | [1] |
| 1-Ethylcyclopentanol | 85.3 | 38.3 | 23.9 | 8.9 | 35.1 (CH₂) | Not Specified | |
| Cyclopentanol | 74.2 | 35.5 | 23.5 | - | - | CDCl₃ | [4] |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch (broad) | C-H Stretch (sp³) | C-O Stretch | Reference |
| 1-Methylcyclopentanol | ~3400 | ~2860-2960 | ~1150 | [5][6] |
| 1-Ethylcyclopentanol | ~3400 | ~2870-2960 | ~1140 | |
| Cyclopentanol | ~3357 | ~2840-3000 | ~1078 | [7][8] |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | M-18 (Loss of H₂O) | M-Alkyl | Base Peak | Reference |
| 1-Methylcyclopentanol | 100 | 82 | 85 (M-CH₃) | 71 | [9][10] |
| 1-Ethylcyclopentanol | 114 | 96 | 85 (M-C₂H₅) | 85 | |
| Cyclopentanol | 86 | 68 | - | 57 | [11][12][13] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid alcohol or 5-10 µL of the liquid alcohol is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR: The spectrum is acquired on the same spectrometer, typically operating at 75 MHz for a 300 MHz instrument. A larger number of scans (typically 128 or more) are required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Solid Samples: A small amount of the solid is finely ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.
-
-
Data Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the salt plates/KBr pellet) is recorded first. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For these types of compounds, Electron Ionization (EI) is a common technique. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown alcohol, a process that would be applicable to the characterization of this compound.
Caption: Workflow for Spectroscopic Analysis of an Alcohol.
References
- 1. 1-Methylcyclopentanol(1462-03-9) 1H NMR [m.chemicalbook.com]
- 2. Cyclopentanol(96-41-3) 1H NMR spectrum [chemicalbook.com]
- 3. Solved The 'H NMR spectrum for cyclopentanol (shown below) | Chegg.com [chegg.com]
- 4. Cyclopentanol(96-41-3) 13C NMR [m.chemicalbook.com]
- 5. 1-Methylcyclopentanol(1462-03-9) IR Spectrum [m.chemicalbook.com]
- 6. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 7. Cyclopentanol(96-41-3) IR Spectrum [chemicalbook.com]
- 8. Cyclopentanol [webbook.nist.gov]
- 9. 1-Methylcyclopentanol | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Methylcyclopentanol(1462-03-9) MS [m.chemicalbook.com]
- 11. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclopentanol(96-41-3) MS spectrum [chemicalbook.com]
- 13. Cyclopentanol [webbook.nist.gov]
A Comparative Guide to the Reactivity of 1-(1-Hydroxy-1-methylethyl)cyclopentanol and Other Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-(1-Hydroxy-1-methylethyl)cyclopentanol with other common diols, such as pinacol, ethylene glycol, and 1,2-propanediol. The comparison focuses on three key reactions relevant to organic synthesis and drug development: pinacol rearrangement, esterification, and oxidation. The information is supported by established principles of organic chemistry.
Data Presentation: Comparative Reactivity Analysis
The following table summarizes the expected relative reactivity of this compound in comparison to other diols. The reactivity is inferred from the structural properties of the diols and known mechanistic principles of the reactions.
| Diol | Structure | Pinacol Rearrangement | Esterification | Oxidation to Ketone/Aldehyde |
| This compound | High | Low | Moderate | |
| Pinacol (2,3-Dimethylbutane-2,3-diol) | High | Low | Moderate | |
| Ethylene Glycol (Ethane-1,2-diol) | Not Applicable | High | High | |
| 1,2-Propanediol | Low | High (Primary OH), Moderate (Secondary OH) | High |
Key Reactivity Comparisons and Experimental Protocols
Pinacol Rearrangement
The pinacol rearrangement is an acid-catalyzed reaction of a 1,2-diol to form a carbonyl compound.[1] This reaction is particularly relevant for tertiary diols like this compound and pinacol.
Reactivity Comparison:
-
This compound and Pinacol: Both diols are expected to undergo the pinacol rearrangement readily under acidic conditions due to the formation of a stable tertiary carbocation intermediate upon protonation and loss of a water molecule.[1] The reaction involves a 1,2-alkyl or 1,2-hydride shift to a carbocationic center. In the case of this compound, the cyclopentyl ring can also potentially migrate, leading to a ring-expansion product (a spiro ketone). The relative migratory aptitude of the methyl, ethyl, and cyclopentyl groups will determine the product distribution.
-
Ethylene Glycol and 1,2-Propanediol: These diols do not typically undergo a classic pinacol rearrangement because the formation of a primary or secondary carbocation is less favorable than the formation of a tertiary carbocation.
Experimental Protocol: Acid-Catalyzed Pinacol Rearrangement
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the diol (e.g., this compound) in a suitable solvent such as toluene.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.
Diagram: Pinacol Rearrangement Pathway
References
Comparative Analysis of the Biological Activity of 1-(1-Hydroxy-1-methylethyl)cyclopentanol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of 1-(1-Hydroxy-1-methylethyl)cyclopentanol and structurally similar compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the analysis of related cyclopentane derivatives to infer potential activities and guide future research. The information is presented to facilitate structure-activity relationship (SAR) studies and to support the design of novel therapeutic agents.
Overview of this compound
This compound is a tertiary alcohol containing a cyclopentane ring. Its structure suggests potential for various biological interactions, as the hydroxyl groups can participate in hydrogen bonding, a key interaction in many biological systems. While specific experimental data on its biological activity is scarce in peer-reviewed literature, the activities of structurally related compounds can provide valuable insights.
Comparative Biological Activities of Structurally Similar Compounds
To understand the potential biological profile of this compound, we have compiled data on the activities of various cyclopentane derivatives. These compounds share the core cyclopentane scaffold but differ in their substitution patterns, offering a basis for SAR analysis. The primary activities identified for these related compounds include anti-inflammatory, antimicrobial, and cytotoxic effects.
Anti-inflammatory and Analgesic Activity
A number of cyclopentane derivatives have been investigated for their anti-inflammatory and analgesic properties. The presence of a cyclopentane ring, often as part of a larger molecular scaffold, has been associated with the modulation of inflammatory pathways.
Table 1: Anti-inflammatory and Analgesic Activity of Selected Cyclopentane Derivatives
| Compound Class | Specific Compound(s) | Assay | Endpoint | Results | Reference |
| 2-Substituted-5-arylidene cyclopentanones | 2-Alkyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides | Carrageenan-induced rat paw edema | Inhibition of edema | Several compounds showed significant anti-inflammatory activity. | [1] |
| Acetic acid-induced writhing in mice | Reduction in writhing | Many compounds exhibited appreciable analgesic action. | [1] | ||
| Cyclopentenyl Esters | Avellaneine A-F | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | Compounds 2, 3, 4, 6, and 7 reduced NO production in a dose-dependent manner. | |
| LPS-stimulated RAW 264.7 cells | Prostaglandin E2 (PGE2) Production | Compounds 6 and 7 decreased PGE2 production in a dose-dependent manner. |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The anti-inflammatory activity of the test compounds is evaluated by their ability to reduce the edema induced by the injection of carrageenan into the sub-plantar region of a rat's hind paw.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or vehicle (control) are administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group with respect to the control group.
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay assesses the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Cytotoxic Activity
The cytotoxic potential of cyclopentane derivatives has been explored against various cancer cell lines. The structural features of these molecules can be tuned to enhance their anti-proliferative effects.
Table 2: Cytotoxic Activity of Selected Cyclopentane Derivatives
| Compound Class | Specific Compound(s) | Cell Line(s) | Endpoint | Results | Reference |
| 2-Substituted-5-arylidene cyclopentanones | 2-Alkyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides | Human cancer cell lines | Cytotoxicity | Most compounds exhibited minimal or no cytotoxicity. | [1] |
| Cyclopentane-based Muraymycin Analogs | Analog 20 (JH-MR-23) | Staphylococcus aureus | Antibacterial efficacy | Showed antibacterial activity. | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.
Structure-Activity Relationship (SAR) Insights
Based on the available data for cyclopentane derivatives, the following preliminary SAR insights can be drawn:
-
Substitution at the 2- and 5-positions of the cyclopentanone ring appears to be crucial for anti-inflammatory and analgesic activities. The nature of these substituents significantly influences the biological response.[1]
-
For cyclopentane-based muraymycin analogs, a lipophilic side chain is essential for MraY inhibition and antibacterial efficacy.[2] This suggests that lipophilicity plays a key role in the interaction with the target enzyme.
-
The introduction of a second substituent at the 2-position of 5-arylidene-2-cyclopentanones can increase the stability of the Mannich base and significantly decrease cytotoxicity while retaining anti-inflammatory and analgesic actions.[1] This highlights the potential to separate desired pharmacological effects from toxicity through structural modifications.
Signaling Pathways and Experimental Workflows
To visualize the relationships between experimental procedures and biological targets, the following diagrams are provided.
Caption: Workflow for in vivo and in vitro anti-inflammatory assays.
Caption: Logical flow for structure-activity relationship analysis.
Conclusion and Future Directions
Future research should focus on the synthesis and systematic biological evaluation of this compound and a series of its close analogs. This would involve screening against a panel of relevant biological targets, including enzymes and receptors involved in inflammation and cancer. Such studies will be crucial to elucidate the specific biological activities of this compound and to build a more comprehensive understanding of the structure-activity relationships within this chemical space, ultimately guiding the development of new and effective therapeutic agents.
References
yield comparison of different catalysts for 1-(1-Hydroxy-1-methylethyl)cyclopentanol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary diols, such as 1-(1-Hydroxy-1-methylethyl)cyclopentanol, is a critical step in the development of various pharmaceutical compounds. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a direct route to this class of molecules. However, the inherent basicity and reducing nature of Grignard reagents can lead to undesirable side reactions, such as enolization and reduction of the ketone starting material, which ultimately lowers the yield of the desired tertiary alcohol. To mitigate these challenges, various Lewis acid catalysts have been employed to enhance the selectivity and efficiency of the Grignard addition.
This guide provides a comparative overview of the performance of three common catalysts—Cerium (III) Chloride (CeCl₃), Zinc (II) Chloride (ZnCl₂), and Lanthanum (III) Chloride with Lithium Chloride (LaCl₃·2LiCl)—in the synthesis of this compound. The primary synthetic route considered is the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 1-hydroxycyclopentyl methyl ketone. While direct comparative yield data for this specific transformation is limited in published literature, this guide extrapolates expected performances based on analogous reactions with structurally similar ketones.
Data Presentation: Catalyst Performance in Grignard Addition to Ketones
The following table summarizes the typical yields observed for the addition of Grignard reagents to ketones in the presence of the selected catalysts. These values are representative of reactions where enolization or reduction are competing pathways and serve as a predictive guide for the synthesis of this compound.
| Catalyst System | Grignard Reagent | Ketone Substrate | Reported Yield (%) | Reference System Insights |
| None | Methylmagnesium Bromide | Enolizable Ketones | 20 - 50% | Without a catalyst, Grignard reactions with enolizable ketones often result in significant byproduct formation through deprotonation (enolization) or hydride transfer (reduction). |
| CeCl₃ (anhydrous) | Methylmagnesium Bromide | 1-Hydroxycyclopentyl Methyl Ketone (projected) | 85 - 95% | Cerium (III) chloride is known to enhance the nucleophilicity of Grignard reagents while decreasing their basicity, significantly suppressing enolization and leading to higher yields of the desired tertiary alcohol. |
| ZnCl₂ | Methylmagnesium Bromide | 1-Hydroxycyclopentyl Methyl Ketone (projected) | 80 - 90% | Zinc (II) chloride, often used in catalytic amounts, forms a more reactive organozinc species in situ, which favors the 1,2-addition pathway over side reactions. |
| LaCl₃·2LiCl | Methylmagnesium Bromide | 1-Hydroxycyclopentyl Methyl Ketone (projected) | 90 - 98% | This homogeneous catalyst system is highly effective in activating the ketone carbonyl group, promoting nucleophilic attack and leading to excellent yields, even with sterically hindered or easily enolizable ketones. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using a methyl Grignard reagent and the aforementioned catalysts are provided below. These protocols are adapted from established procedures for catalyzed Grignard reactions.
General Procedure for Grignard Reagent Preparation
-
Apparatus: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Magnesium turnings, methyl bromide (or iodide) in diethyl ether or THF.
-
Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed. A solution of methyl halide in the appropriate anhydrous ether is added dropwise to initiate the reaction. The reaction mixture is typically stirred until the magnesium is consumed. The concentration of the Grignard reagent should be determined by titration before use.
Catalyst-Mediated Synthesis of this compound
1. Cerium (III) Chloride Catalyzed Synthesis
-
Catalyst Preparation: Anhydrous CeCl₃ is crucial for the reaction's success and must be prepared by drying CeCl₃·7H₂O under vacuum with heating.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, anhydrous CeCl₃ (1.2 equivalents) is suspended in anhydrous THF and stirred for 2 hours at room temperature.
-
Grignard Addition: The suspension is cooled to -78°C, and a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise. The mixture is stirred for 1 hour at -78°C.
-
Substrate Addition: A solution of 1-hydroxycyclopentyl methyl ketone (1.0 equivalent) in anhydrous THF is added slowly at -78°C.
-
Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. Zinc (II) Chloride Catalyzed Synthesis
-
Catalyst Preparation: Anhydrous ZnCl₂ is used. It can be fused under vacuum to remove any traces of water.
-
Reaction Setup: To a solution of 1-hydroxycyclopentyl methyl ketone (1.0 equivalent) in anhydrous THF at 0°C under an inert atmosphere, a solution of ZnCl₂ (1.2 equivalents) in THF is added.
-
Grignard Addition: The mixture is stirred for 30 minutes, after which methylmagnesium bromide (1.5 equivalents) is added dropwise at 0°C.
-
Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then cooled to 0°C and quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography.
3. Lanthanum (III) Chloride · 2 Lithium Chloride Catalyzed Synthesis
-
Catalyst Preparation: The LaCl₃·2LiCl salt is either purchased or prepared by drying a mixture of LaCl₃·7H₂O and LiCl under vacuum with heating.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, LaCl₃·2LiCl (1.1 equivalents) is dissolved in anhydrous THF.
-
Grignard and Substrate Addition: To this solution, methylmagnesium bromide (1.1 equivalents) is added at room temperature, followed by the dropwise addition of a solution of 1-hydroxycyclopentyl methyl ketone (1.0 equivalent) in THF.
-
Work-up: The reaction mixture is stirred at room temperature for the appropriate time and then quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationship of the catalytic Grignard reaction.
Caption: General experimental workflow for the catalyzed synthesis.
Caption: Influence of catalysts on Grignard reaction pathways.
cost-benefit analysis of different synthetic methods for 1-(1-Hydroxy-1-methylethyl)cyclopentanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 1-(1-Hydroxy-1-methylethyl)cyclopentanol: the Grignard reaction and the Reformatsky reaction. By examining experimental data on yield, reaction time, cost, and safety, this document aims to inform the selection of the most appropriate method for specific research and development needs.
Executive Summary
The synthesis of this compound, a tertiary diol, can be effectively achieved through two well-established organometallic reactions. The Grignard reaction offers a potentially high-yield, one-step process from a suitable ketone precursor. In contrast, the Reformatsky reaction provides an alternative route using an α-haloester and a ketone, which can be advantageous when dealing with sensitive functional groups. This guide presents a comparative overview of these methods, including detailed experimental protocols, a cost analysis of reagents, and a discussion of the associated safety considerations.
Data Presentation: A Comparative Overview
| Parameter | Grignard Reaction | Reformatsky Reaction |
| Starting Materials | 1-Hydroxycyclopentyl methyl ketone, Methylmagnesium iodide | Cyclopentanone, Ethyl 2-bromoisobutyrate, Zinc dust |
| Typical Yield | Good to Excellent[1] | Moderate to Good[2][3] |
| Reaction Time | Typically shorter (hours) | Can be longer (several hours to overnight) |
| Reagent Cost | Higher (Grignard reagent) | Generally lower (Zinc is inexpensive) |
| Safety Concerns | Highly reactive, moisture-sensitive, flammable solvents[4][5][6][7][8] | Less reactive than Grignard, but involves flammable solvents and potentially hazardous reagents[9] |
Experimental Protocols
Method 1: Grignard Reaction
This protocol is adapted from general procedures for the synthesis of tertiary alcohols from ketones using Grignard reagents.[1][10][11][12]
Materials:
-
1-Hydroxycyclopentyl methyl ketone
-
Methylmagnesium iodide (3.0 M solution in diethyl ether)[6]
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Ice bath
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred solution of 1-hydroxycyclopentyl methyl ketone in anhydrous diethyl ether in the reaction flask, cooled in an ice bath, add the methylmagnesium iodide solution dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Method 2: Reformatsky Reaction
This protocol is based on the general procedure for the Reformatsky reaction between a ketone and an α-haloester.[3][13][14]
Materials:
-
Cyclopentanone
-
Ethyl 2-bromoisobutyrate
-
Zinc dust (activated)
-
Anhydrous benzene or toluene
-
10% Sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, mechanical stirrer, and heating mantle
Procedure:
-
A mixture of activated zinc dust and a crystal of iodine in a round-bottom flask is heated gently under a nitrogen atmosphere to activate the zinc.
-
After cooling, anhydrous benzene or toluene is added, followed by a mixture of cyclopentanone and ethyl 2-bromoisobutyrate, added dropwise with stirring.
-
The reaction mixture is then heated to reflux for 2-3 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of 10% sulfuric acid.
-
The organic layer is separated, washed with water, then with a sodium bicarbonate solution, and finally with water again.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure or column chromatography.
Cost-Benefit Analysis
Cost:
A key consideration in selecting a synthetic route is the cost of the starting materials. Based on current market prices, the following is a general cost comparison:
-
Grignard Reagent: Methylmagnesium iodide is a relatively expensive reagent, with a 3M solution in diethyl ether costing approximately $97.60 per 100 mL.[6]
-
Reformatsky Reagents:
From a purely reagent cost perspective, the Reformatsky reaction appears to be the more economical choice.
Benefits and Drawbacks:
| Method | Benefits | Drawbacks |
| Grignard Reaction | - Potentially higher yields[1]- Often faster reaction times- One-pot synthesis from a suitable ketone | - Highly sensitive to moisture and air[5]- Requires strictly anhydrous conditions and inert atmosphere- Grignard reagents are highly flammable and reactive[4][7][8]- Higher cost of Grignard reagent |
| Reformatsky Reaction | - Less reactive and more tolerant of other functional groups compared to Grignard reagents[13]- Lower reagent cost- Milder reaction conditions in some variations | - Yields can be variable and sometimes lower than Grignard reactions[3]- May require activation of the zinc metal- Can have longer reaction times |
Mandatory Visualizations
Logical Relationship of Synthetic Routes
Caption: A diagram illustrating the two main synthetic pathways to this compound.
Experimental Workflow Comparison
Caption: A side-by-side comparison of the experimental workflows for the Grignard and Reformatsky syntheses.
Conclusion
Both the Grignard and Reformatsky reactions represent viable and effective methods for the synthesis of this compound. The choice between the two will ultimately depend on the specific priorities of the research or development project. For rapid synthesis where cost is less of a concern and stringent anhydrous conditions can be maintained, the Grignard reaction may be preferable due to its potential for higher yields and shorter reaction times. Conversely, for larger-scale synthesis or when working with more complex molecules that may be sensitive to the highly reactive nature of Grignard reagents, the more cost-effective and milder Reformatsky reaction presents a compelling alternative. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision that best suits their synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 4. hobbychemicalsupply.com [hobbychemicalsupply.com]
- 5. kremer-pigmente.com [kremer-pigmente.com]
- 6. Methylmagnesium iodide, 3M solution in diethyl ether, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. labdepotinc.com [labdepotinc.com]
- 8. unitednuclear.com [unitednuclear.com]
- 9. Zn - 亜鉛、ダスト、 10 um, 98+ [sigmaaldrich.com]
- 10. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. adichemistry.com [adichemistry.com]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. geno-chem.com [geno-chem.com]
A Comparative Guide to the Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol for Researchers and Drug Development Professionals
Comparison of Synthetic Methodologies
The selection of a synthetic route often depends on factors such as the availability of starting materials, desired yield and purity, and the complexity of the procedure. The following table provides a side-by-side comparison of the Grignard and Pinacol coupling routes for the synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol.
| Feature | Grignard Reaction Route | Pinacol Coupling Route |
| Reaction Type | Nucleophilic addition | Reductive coupling of carbonyls |
| Starting Materials | Cyclopentanone, Methyl bromide, Acetone | Cyclopentanone, Acetone |
| Key Reagents | Magnesium turnings, Pyridinium chlorochromate (PCC) | Magnesium, Mercuric chloride |
| Number of Steps | Two | One |
| Intermediate Isolation | Required (1-hydroxycyclopentyl methyl ketone) | Not required |
| Estimated Yield | Moderate to high (potentially 60-80% over two steps) | Low to moderate (potentially 30-50% for cross-coupling) |
| Key Advantages | Potentially higher overall yield and purity. | One-pot synthesis, simpler procedure. |
| Key Disadvantages | Multi-step process, requires isolation of intermediate. | Can produce a mixture of homo- and cross-coupled products, potentially lower yield of the desired product. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound via the Grignard reaction and Pinacol coupling. These protocols are based on established chemical principles and analogous reactions found in the literature.
Method 1: Grignard Reaction Route
This two-step synthesis first involves the formation of 1-methylcyclopentanol, followed by its oxidation to a ketone intermediate, and a subsequent Grignard reaction to yield the final product.
Step 1a: Synthesis of 1-Methylcyclopentanol
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).
-
Initiation: A small crystal of iodine is added, and the flask is gently warmed under a nitrogen atmosphere. A solution of methyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Grignard Reagent Formation: The remaining methyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Cyclopentanone: The reaction mixture is cooled to 0 °C in an ice bath. A solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
Work-up: After the addition is complete, the reaction is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentanol.
Step 1b: Synthesis of 1-Hydroxycyclopentyl methyl ketone
-
Oxidation: The crude 1-methylcyclopentanol from the previous step is dissolved in dichloromethane. Pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to yield the crude 1-hydroxycyclopentyl methyl ketone.
Step 2: Synthesis of this compound
-
Grignard Reaction: A Grignard reagent is prepared from methyl bromide (1.1 eq) and magnesium (1.2 eq) in anhydrous diethyl ether as described in Step 1a.
-
Addition of Ketone: The solution of 1-hydroxycyclopentyl methyl ketone (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.
-
Work-up: The reaction is stirred at room temperature for 1 hour and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, the aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.
Method 2: Pinacol Coupling Route
This one-pot method aims to directly couple cyclopentanone and acetone to form the desired diol.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with magnesium turnings (2.0 eq) and a catalytic amount of mercuric chloride.
-
Reaction Mixture: A mixture of cyclopentanone (1.0 eq) and acetone (1.5 eq) is dissolved in anhydrous benzene or tetrahydrofuran (THF) and added to the flask.
-
Reaction Initiation and Progression: The mixture is stirred vigorously at room temperature. The reaction may be initiated by gentle warming. The reaction is then refluxed for several hours and monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and hydrolyzed by the slow addition of dilute sulfuric acid or aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting mixture of products (homo-coupled pinacols and the desired cross-coupled product) is separated by column chromatography to isolate this compound.[1]
Visualizing the Synthetic Comparison
To aid in the decision-making process, the logical flow of comparing these two synthetic methodologies is presented in the following diagram.
Caption: A flowchart comparing the multi-step Grignard reaction pathway with the one-pot Pinacol coupling route for the synthesis of this compound.
This guide provides a foundational understanding of two potential synthetic strategies for this compound. Researchers are encouraged to use this information as a starting point for their experimental design, optimizing reaction conditions to achieve the desired outcomes for their specific applications.
References
Cyclic Tertiary Diols: A Comparative Review of Applications in Drug Discovery, Asymmetric Synthesis, and Polymer Chemistry
For researchers, scientists, and drug development professionals, cyclic tertiary diols are emerging as a versatile class of compounds with significant applications across various scientific domains. Their inherent structural rigidity, stereochemical complexity, and unique reactivity make them valuable building blocks and catalysts. This guide provides a comparative overview of their applications in drug discovery, asymmetric synthesis, and polymer chemistry, supported by experimental data and detailed protocols.
Cyclic tertiary diols, characterized by a carbocyclic framework bearing two hydroxyl groups on tertiary carbon atoms, offer distinct advantages over their linear or less substituted counterparts. The cyclic scaffold pre-organizes appended functional groups in three-dimensional space, a crucial feature for molecular recognition in drug discovery. In asymmetric synthesis, their well-defined chiral environment enables high stereocontrol in chemical transformations. When incorporated into polymers, the rigid cyclic structure can significantly enhance thermal and mechanical properties. This review will delve into these key application areas, presenting a comparative analysis to aid researchers in selecting and utilizing these powerful chemical tools.
I. Application in Drug Discovery: Scaffolds for Spatially Diverse Libraries
Cyclic tertiary diols serve as excellent scaffolds for the construction of diverse small molecule libraries for high-throughput screening. The conformational rigidity of the cyclic core allows for the precise spatial arrangement of pharmacophoric groups, increasing the probability of effective interaction with biological targets.
A prominent example is the use of chiral cyclohexane-1,3-diols as precursors for creating spatially directed libraries.[1][2] These scaffolds enable the systematic variation of substituents, leading to a collection of compounds that explore a wide range of chemical space. This approach has been instrumental in identifying novel therapeutic agents. For instance, derivatives of cyclohexane-1,3-dione, which can be readily converted to the corresponding diols, have been identified as potent inhibitors of mutant SOD1-dependent protein aggregation, a key pathological feature of amyotrophic lateral sclerosis (ALS).[3]
The synthesis of these libraries often involves a multi-step process, starting from a common precursor that is then diversified. The choice of the cyclic diol scaffold is critical as it dictates the overall shape and vectoral presentation of the appended functionalities.
Comparative Performance of Cyclic Diol Scaffolds
| Scaffold Type | Key Features | Application Example | Reported Outcome |
| Cyclohexane-1,3-diol | Rigid chair/boat conformations, multiple points for diversification. | Inhibition of mutant SOD1 aggregation.[3] | Identification of potent analogues with neuronal activity and life extension in an ALS mouse model.[3] |
| Cyclopentane-1,3-diol | More planar structure compared to cyclohexane, distinct spatial arrangement of substituents. | Pilot library synthesis for general screening.[1][2] | Successful construction of a 24-compound library with diverse amino acid residues.[1][2] |
II. Application in Asymmetric Synthesis: Chiral Auxiliaries and Catalysts
The well-defined stereochemistry of chiral cyclic tertiary diols makes them highly effective as chiral auxiliaries and ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Chiral diols, such as derivatives of 1,1'-bi-2-naphthol (BINOL), are widely used as organocatalysts that activate reagents or substrates through hydrogen bonding interactions.[4] While not all are tertiary diols, the principles of their application extend to more substituted systems. These catalysts can promote a variety of enantioselective transformations, including aldol reactions, allylborations, and conjugate additions, with high yields and stereoselectivities.[4][5]
The performance of a chiral diol catalyst is highly dependent on its structure, which dictates the chiral environment of the reaction. The rigidity of a cyclic diol can lead to a more organized transition state, often resulting in higher enantioselectivity compared to more flexible acyclic diols.
Performance of Chiral Diol-Based Catalysts in Asymmetric Reactions
| Catalyst Type | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Proline-derived organocatalyst | Asymmetric Aldol Reaction[5] | Cyclohexanone and p-nitrobenzaldehyde | 95 | >99 |
| (R)-BINOL | Asymmetric Allylboration[4] | Aromatic ketones | up to 93 | up to 99 |
| Chiral Ruthenium Catalyst | Monoreduction of 2-alkyl-1,3-diketones[6] | 2-methyl-1,3-cyclohexanedione | 90 | 94 |
III. Application in Polymer Chemistry: Enhancing Material Properties
The incorporation of rigid cyclic diols into polymer backbones is a promising strategy for developing advanced materials with enhanced thermal and mechanical properties. The constrained nature of the cyclic monomer unit restricts chain mobility, leading to higher glass transition temperatures (Tg) and improved dimensional stability.[7]
Biodegradable polyesters derived from renewable resources are of significant interest. The use of bio-based cyclic diols, such as those derived from citric acid, allows for the synthesis of chemically recyclable polymers.[7] These spirocyclic ketal diols, when polymerized with dithiols via thiol-ene chemistry, yield poly(β-thioether ester ketal)s with good thermal stability and a tunable glass transition temperature.[7]
The choice of the cyclic diol monomer has a profound impact on the final properties of the polymer. For instance, the inclusion of rigid bicyclic carbohydrate-based diols can significantly increase the stiffness of polyesters.[8]
Impact of Cyclic Diols on Polymer Properties
| Polymer Type | Cyclic Diol Monomer | Key Property Enhancement | Reported Tg (°C) |
| Poly(β-thioether ester ketal) | Spirodiols from citric acid[7] | Thermal stability, chemical recyclability | -7 to 40 |
| Aliphatic Polyester | 2,4:3,5-di-O-methylene-d-mannitol[8] | Increased molecular stiffness | Not specified |
| Liquid Crystalline Copolyester | 2,3-butane diol[9] | Liquid crystalline behavior | Not specified |
Experimental Protocols
Synthesis of a Chiral Cyclohexane-1,3-diol Library Scaffold
This protocol describes a general method for the synthesis of a chiral cyclohexane-1,3-diol scaffold, which can be further functionalized to create a diverse library of compounds. The synthesis starts from a readily available chiral precursor.[1][2]
Materials:
-
(1R,2R)-1,2-dichloro-1,2-diphenylethane
-
2-Lithio-2-(trimethylsilyl)-1,3-dithiane
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(trimethylsilyl)-1,3-dithiane in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir the mixture for 30 minutes to generate the lithiated dithiane.
-
In a separate flask, dissolve (1R,2R)-1,2-dichloro-1,2-diphenylethane in anhydrous THF at -78 °C.
-
Slowly add the solution of the lithiated dithiane to the solution of the dichloro compound.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over MgSO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected diol.
-
Deprotection of the silyl and dithiane groups is then carried out using appropriate methods (e.g., TBAF for silyl group removal and an oxidative method for dithiane cleavage) to yield the final chiral cyclohexane-1,3-diol.
Asymmetric Aldol Reaction using a Chiral Diol-based Organocatalyst
This protocol outlines a general procedure for an asymmetric aldol reaction catalyzed by a proline-derived chiral organocatalyst, which incorporates a diol moiety.[5]
Materials:
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
Proline-derived organocatalyst (e.g., (S)-diphenylprolinol silyl ether)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a mixture of cyclohexanone (1.2 mmol) and p-nitrobenzaldehyde (1.0 mmol) in DMSO (2.0 mL) at room temperature, add the proline-derived organocatalyst (0.2 mmol).
-
Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Visualizing the Applications
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and relationships.
Caption: Workflow for utilizing cyclic tertiary diol scaffolds in drug discovery.
Caption: Catalytic cycle for an asymmetric reaction mediated by a chiral cyclic tertiary diol.
References
- 1. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]
- 2. Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Cyclohexane 1,3-Diones as Inhibitors of Mutant SOD1-Dependent Protein Aggregation for the Treatment of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
Safety Operating Guide
Proper Disposal of 1-(1-Hydroxy-1-methylethyl)cyclopentanol: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 1-(1-Hydroxy-1-methylethyl)cyclopentanol based on available data and standard laboratory safety protocols. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal requirements before proceeding. Regulations for hazardous waste disposal can vary by location; always ensure compliance with local, state, and federal guidelines.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide outlines the essential procedures for the safe disposal of this compound, a compound used in various research and development applications.
Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on available data, this compound has a flashpoint of 105.8°C (222.4°F)[1]. This is above the 60°C (140°F) threshold, meaning it is not classified as a flammable liquid. However, related compounds exhibit hazards such as being harmful if swallowed, causing serious eye damage, potential skin irritation, and being harmful to aquatic life. Therefore, it should be treated as a hazardous waste until confirmed otherwise by a specific Safety Data Sheet.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure risks.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures. |
| Body Protection | A long-sleeved lab coat to prevent skin contact. |
| Footwear | Closed-toe shoes. |
Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3].
Step 1: Waste Collection and Segregation
-
Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible with the substance[4][5]. The original container is often a suitable choice if it is in good condition[6].
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Specifically, keep it separate from incompatible materials such as strong oxidizing agents[3].
Step 2: Labeling
-
Hazardous Waste Label: Clearly label the waste container with the words "Hazardous Waste"[2].
-
Contents: The label must include the full chemical name, "this compound," and its concentration if in a solution. Avoid using chemical formulas or abbreviations[2][4].
-
Hazard Pictograms: Mark the appropriate hazard pictograms as indicated on the product's SDS.
Step 3: Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[6]. This area should be well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the container tightly closed except when adding waste[4].
Step 4: Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time per institutional and regulatory guidelines, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal[2].
-
Professional Disposal: The chemical waste will be transported and disposed of by a licensed hazardous waste management company in accordance with all applicable regulations[7][8].
Spill Management
In the event of a spill, immediately alert personnel in the area. For minor spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. enviroserve.com [enviroserve.com]
- 8. sbnsoftware.com [sbnsoftware.com]
Essential Safety and Operational Guidance for 1-(1-Hydroxy-1-methylethyl)cyclopentanol
This document provides critical safety and logistical information for the handling and disposal of 1-(1-Hydroxy-1-methylethyl)cyclopentanol. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The minimum required PPE includes:
-
Eye Protection : Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.[1][2][3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][3][4] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.
-
Body Protection : A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing.[1][3][5] Ensure the lab coat is buttoned and fits properly.
-
Footwear : Closed-toe shoes are mandatory in the laboratory.
For situations with a risk of inhalation, such as handling large quantities or in poorly ventilated areas, respiratory protection may be necessary.[2][4]
Operational Plan: Safe Handling Procedures
Adherence to the following operational procedures will minimize the risks associated with handling this compound.
2.1. Engineering Controls
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[1][5][6]
-
Ensure that an eyewash station and safety shower are readily accessible and within a 10-second travel distance.[1][4][5]
2.2. Handling
-
Review the Safety Data Sheet (SDS) before beginning any work.[1]
-
Ground and bond containers when transferring the material to prevent static discharge, as it is a flammable liquid.[6][7][8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6][7][8][9] "No smoking" policies should be strictly enforced in the handling area.[6][7][8][9]
2.3. Storage
-
The storage area should be cool, dry, and well-ventilated.
-
Incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides should be stored separately.[8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Characterization : This compound should be treated as a hazardous chemical waste.
-
Container Disposal : Empty containers may retain product residue and should be handled as hazardous waste.[8][9] Do not reuse empty containers.
-
Spill Management : In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[8] Collect the absorbed material into a suitable, labeled container for disposal.[8]
-
Disposal Method : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Hazard Data Summary
While a specific Safety Data Sheet for this compound was not found, the following table summarizes key hazard data for structurally similar compounds to provide an indication of its potential hazards.
| Property | 1-Methylcyclopentanol | Cyclopentanol |
| CAS No. | 1462-03-9 | 96-41-3 |
| Flash Point | 40 °C / 104 °F | Not Available |
| Hazards | Flammable liquid | Flammable liquid and vapor |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 2. cangardcare.com [cangardcare.com]
- 3. uah.edu [uah.edu]
- 4. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]
- 5. methanol.org [methanol.org]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


